molecular formula C17H18N2O4 B6395161 5-(4-BOC-Aminophenyl)picolinic acid CAS No. 1261977-55-2

5-(4-BOC-Aminophenyl)picolinic acid

Cat. No.: B6395161
CAS No.: 1261977-55-2
M. Wt: 314.34 g/mol
InChI Key: GIWCCTHXSCSCAZ-UHFFFAOYSA-N
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Description

5-(4-BOC-Aminophenyl)picolinic acid is a sophisticated organic compound designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. This molecule features a picolinic acid core substituted with a 4-BOC-aminophenyl group, making it a valuable bifunctional building block. The carboxylic acid and aromatic amine groups, the latter protected by a BOC (tert-butoxycarbonyl) group , allow for selective reactions and facile integration into larger molecular architectures. The BOC protecting group is a standard strategy in organic synthesis to preserve amine functionality during complex multi-step reactions, and can be readily removed under mild acidic conditions when needed . Compounds with similar picolinic acid and aminophenyl motifs are frequently employed in the synthesis of active pharmaceutical ingredients, particularly as ligands for biological targets or for constructing more complex heterocyclic systems . Researchers utilize this compound in the development of potential therapeutics, where it may act as a core scaffold. Strictly for research applications and not for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-7-4-11(5-8-13)12-6-9-14(15(20)21)18-10-12/h4-10H,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWCCTHXSCSCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 4 Boc Aminophenyl Picolinic Acid

Retrosynthetic Analysis and Key Disconnection Strategies

The primary retrosynthetic disconnection for 5-(4-BOC-Aminophenyl)picolinic acid occurs at the carbon-carbon bond linking the pyridine (B92270) and phenyl rings. This strategy points to a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being the most logical and widely employed method. libretexts.org This disconnection simplifies the complex target molecule into two more readily accessible precursors:

A 5-halopicolinic acid derivative : This electrophilic partner, typically 5-bromo or 5-iodopicolinic acid, serves as the scaffold onto which the phenyl group is introduced.

A (4-BOC-aminophenyl)boronic acid or its ester : This organoboron compound acts as the nucleophilic partner in the coupling reaction. The tert-butoxycarbonyl (BOC) group is a crucial acid-labile protecting group for the aniline (B41778) nitrogen, preventing unwanted side reactions during synthesis.

Synthesis of Picolinic Acid Core Derivatives

Functionalization of the Pyridine Ring

A common and effective strategy for producing the required 5-halopicolinic acid is not through direct halogenation of picolinic acid, but rather by starting with a pre-functionalized pyridine derivative. A well-documented route involves the oxidation of 5-bromo-2-methylpyridine (B113479). google.com This method offers high regioselectivity, as the starting material already contains the necessary bromine atom at the desired position.

A typical procedure involves heating 5-bromo-2-methylpyridine in water and adding an oxidizing agent, such as potassium permanganate, in portions. google.com The reaction mixture is maintained at an elevated temperature (e.g., 85-90 °C) to drive the oxidation of the methyl group to a carboxylic acid. google.com Subsequent workup involving filtration, pH adjustment, and crystallization yields the desired 5-bromo-2-pyridinecarboxylic acid (5-bromopicolinic acid). google.comchemicalbook.com

Table 1: Synthesis of 5-Bromopicolinic Acid via Oxidation

Reactant Reagent Solvent Temperature Time Yield Reference

Regioselective Introduction of Substituents at the 5-Position

Direct electrophilic halogenation of the picolinic acid ring is generally challenging and often leads to mixtures of isomers due to the electronic effects of both the ring nitrogen and the deactivating carboxyl group. Therefore, this pathway is less commonly used for the synthesis of the specific 5-halo isomer required for this synthesis.

Directed ortho-metalation (DoM) is a powerful tool for functionalizing aromatic rings. However, in the case of picolinic acid, deprotonation typically occurs at the C6 position, which is ortho to the directing nitrogen atom. Functionalization at the C5 position via this method is not straightforward and is generally not the preferred route.

Construction of the (4-BOC-Aminophenyl) Moiety

The second key fragment, (4-BOC-aminophenyl)boronic acid or its ester derivative, is essential for the Suzuki-Miyaura coupling. medchemexpress.comsynblock.com There are several established methods for its preparation.

One common approach begins with 4-bromoaniline. The amino group is first protected with a BOC group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The resulting N-BOC-4-bromoaniline then undergoes a metal-halogen exchange. This is typically achieved using a strong organolithium reagent like n-butyllithium at low temperatures, followed by quenching with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate. Acidic workup then hydrolyzes the borate ester to furnish (4-BOC-aminophenyl)boronic acid. youtube.com

An alternative and practical process involves the use of a lithium trialkylmagnesiate complex, which allows the metalation to proceed under milder, non-cryogenic conditions (-20 °C). clockss.orgresearchgate.net This is followed by esterification with pinacol (B44631) and deprotection to yield 4-aminophenylboronic acid pinacol ester, which can then be BOC-protected. clockss.org

Another route starts with 4-nitrophenylboronic acid. google.com The nitro group is reduced to an amine, typically via catalytic hydrogenation, to give 4-aminophenylboronic acid. The resulting amino group is then protected using Boc₂O to yield the final (4-BOC-aminophenyl)boronic acid. google.com

Table 2: Key Reagents in the Synthesis of (4-BOC-Aminophenyl) Boronic Acid Derivatives

Starting Material Key Reagents Intermediate Product Final Product Reference
4-bromoaniline 1. Boc₂O, Base2. n-BuLi3. B(OR)₃ N-BOC-4-bromoaniline (4-BOC-aminophenyl)boronic acid youtube.comclockss.org

Final Assembly via Suzuki-Miyaura Coupling

The culmination of the synthesis is the Suzuki-Miyaura cross-coupling of the two previously prepared fragments: 5-bromopicolinic acid and (4-BOC-aminophenyl)boronic acid. libretexts.org This reaction forms the pivotal C-C bond between the two aromatic rings.

The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), and a suitable phosphine (B1218219) ligand like SPhos or XPhos. nih.gov A base, typically an aqueous solution of potassium carbonate or sodium carbonate, is required to activate the boronic acid for transmetalation. youtube.comnih.gov The reaction is usually performed in a two-phase solvent system, such as toluene (B28343)/water or dioxane/water, at elevated temperatures. nih.gov Upon completion, standard purification techniques, such as column chromatography, are used to isolate the final product, this compound.

Table 3: Compound Names

Compound Name
This compound
5-bromopicolinic acid
5-bromo-2-pyridinecarboxylic acid
(4-BOC-aminophenyl)boronic acid
5-bromo-2-methylpyridine
Potassium permanganate
Di-tert-butyl dicarbonate
4-bromoaniline
n-butyllithium
Trimethyl borate
Triisopropyl borate
4-aminophenylboronic acid pinacol ester
4-nitrophenylboronic acid
4-aminophenylboronic acid
Palladium(II) acetate
Tetrakis(triphenylphosphine)palladium(0)
SPhos
XPhos
Potassium carbonate

Synthesis of 4-Nitrophenyl Precursors

The journey towards the final compound often begins with the synthesis of a suitable 4-nitrophenyl precursor. The nitro group is a versatile functional handle; it serves as a precursor to the amine, which is later protected, and it deactivates the aromatic ring towards certain electrophilic reactions while activating it for nucleophilic aromatic substitution.

Common strategies for synthesizing 4-nitrophenyl precursors include:

Direct Nitration: Phenol (B47542) derivatives can be selectively nitrated to introduce a nitro group at the para position. One method involves a two-step process where a phenol derivative is first reacted with an oxalyl halide. The resulting diphenyl oxalate (B1200264) derivative is then nitrated with a mixture of concentrated sulfuric acid and nitric acid, followed by hydrolysis to yield the 4-nitrophenol (B140041) derivative. google.com

Nucleophilic Aromatic Substitution (SNAr): This is a widely used method for creating carbon-nitrogen bonds. Precursors like 4-fluoronitrobenzene or 4-chloronitrobenzene are reacted with nitrogen nucleophiles. For instance, 4-(4-nitrophenyl)thiomorpholine (B1608610) can be readily synthesized by heating 4-fluoronitrobenzene and thiomorpholine (B91149) in acetonitrile (B52724) with a base like triethylamine (B128534). mdpi.com This general approach can be adapted to prepare various 4-nitrophenyl building blocks for subsequent coupling reactions. mdpi.com

Table 1: Selected Methods for Synthesizing 4-Nitrophenyl Precursors

Starting Material Reagents Product Type Reference
Phenol derivative 1. Oxalyl halide2. H₂SO₄, HNO₃3. Hydrolysis 4-Nitrophenol derivative google.com
4-Fluoronitrobenzene Thiomorpholine, Triethylamine, Acetonitrile 4-(4-Nitrophenyl)thiomorpholine mdpi.com

Chemoselective Reduction of Nitro Groups to Amines

A critical step in the synthetic sequence is the reduction of the nitro group to a primary amine without affecting other sensitive functional groups, particularly the carboxylic acid of the picolinic ring. The development of chemoselective reduction methods is paramount.

Several catalytic systems have been developed for this purpose:

Iron-Based Catalysts: An amine-bis(phenolate) iron(III) catalyst, using triethoxysilane (B36694) as the reducing agent, has proven highly effective. rsc.org This system demonstrates excellent chemoselectivity, reducing aryl nitro groups while leaving esters, amides, ketones, nitriles, and aryl halides untouched. rsc.org

Rhenium-Based Catalysts: High-valent oxo-rhenium complexes, such as ReIO₂(PPh₃)₂ and ReOCl₃(PPh₃)₂, in combination with silanes like PhMe₂SiH, can efficiently reduce aromatic nitro compounds in the presence of a wide array of functional groups, including esters and amides. acs.org

Nanocomposite Catalysts: A magnetic Fe₃O₄-MWCNTs@PEI-Ag nanocomposite has been utilized as a reusable catalyst for the chemoselective reduction of nitroaromatic compounds to their corresponding amines in an aqueous solution at room temperature. nih.govrsc.org This method is compatible with various functional groups. nih.govrsc.org

While some reduction protocols are designed to be selective for carboxylic acids, they often leave nitro groups intact, highlighting the possibility of achieving the reverse selectivity with the right choice of reagents. unirioja.es

Table 2: Comparison of Catalytic Systems for Chemoselective Nitro Group Reduction

Catalyst System Reducing Agent Key Features Reference
Amine-bis(phenolate) iron(III) Triethoxysilane High chemoselectivity for nitro groups over esters, amides, ketones. rsc.org
Silane/Oxo-Rhenium Complexes Phenylmethylsilane Tolerates esters, amides, halos, and sulfones. acs.org

Introduction of the tert-Butoxycarbonyl (BOC) Protecting Group

To prevent the newly formed aniline from participating in undesired side reactions during the subsequent coupling step, it is protected with a tert-butoxycarbonyl (BOC) group. The BOC group is widely used because it is stable under many reaction conditions, particularly basic and nucleophilic environments, yet can be readily removed under mild acidic conditions. organic-chemistry.orgtotal-synthesis.com

The standard procedure for BOC protection involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.orgchemistrysteps.com The reaction is typically carried out in the presence of a base. fishersci.co.uk The nucleophilic amine attacks the electrophilic carbonyl carbon of the Boc₂O, leading to the formation of the N-Boc protected amine, also known as a carbamate (B1207046). chemistrysteps.com

The efficiency of the BOC protection reaction can be influenced by several factors, and optimization is often necessary, especially for less nucleophilic aromatic amines. numberanalytics.comwuxibiology.com

Solvent and Base Selection: The choice of solvent and base can significantly impact reaction efficiency. numberanalytics.com Common conditions include using bases like triethylamine or 4-dimethylaminopyridine (B28879) (DMAP) in solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile. fishersci.co.uknumberanalytics.com Research has shown that alcoholic solvents like methanol (B129727) can dramatically increase the reaction rate for aromatic amines, sometimes eliminating the need for a separate base. wuxibiology.com Quantum mechanics calculations suggest that methanol facilitates the reaction by lowering the activation energy through non-covalent interactions. wuxibiology.com

Catalyst: For challenging substrates, catalysts like DMAP or iodine can be employed to accelerate the reaction. organic-chemistry.orgnumberanalytics.com

Reaction Conditions: Careful control over temperature and reaction time is crucial to minimize side reactions and maximize yield. numberanalytics.com Many protection reactions are performed at room temperature or with moderate heating. fishersci.co.uk

Table 3: Optimization Parameters for BOC Protection of Amines

Parameter Options Effect/Consideration Reference
Reagent Di-tert-butyl dicarbonate (Boc₂O) Standard, widely available electrophile. organic-chemistry.orgchemistrysteps.com
Solvent DCM, THF, Acetonitrile, Methanol Alcoholic solvents can accelerate the reaction for anilines. numberanalytics.comwuxibiology.com
Base Triethylamine, DMAP, NaOH Required to neutralize the acidic byproduct; DMAP can be catalytic. fishersci.co.uknumberanalytics.com

| Temperature | 0°C to 50°C | Controlled to prevent side reactions and ensure completion. | numberanalytics.com |

However, the stability is not absolute. While many Suzuki-Miyaura reactions involving BOC-protected substrates proceed with the protecting group intact, some studies have reported the hydrolysis of the BOC group under the reaction conditions. organic-chemistry.orgmdpi.com This suggests that the specific choice of base, solvent, and temperature in the coupling step must be carefully considered to ensure the BOC group remains in place until the desired deprotection step. The group is reliably cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), a process that proceeds via a stable tert-butyl cation intermediate. chemistrysteps.comwikipedia.org

Coupling Strategies for Picolinic Acid and (4-BOC-Aminophenyl) Fragments

The final key transformation in the synthesis of this compound is the formation of the carbon-carbon bond between the picolinic acid ring and the BOC-protected aminophenyl ring.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is the premier method for this transformation, valued for its high tolerance of various functional groups and its use of commercially available and generally stable boronic acid reagents. mdpi.com The reaction facilitates the coupling of an organoboron species (e.g., a boronic acid or boronate ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net

In a typical synthesis of the target molecule, a halogenated picolinic acid derivative (e.g., 5-bromo-picolinic acid) is coupled with (4-BOC-aminophenyl)boronic acid.

The key components of the reaction are:

Palladium Catalyst: A palladium(0) source is essential. This can be added directly, like Pd(PPh₃)₄, or generated in situ from a palladium(II) precatalyst like Pd(OAc)₂. organic-chemistry.orgmdpi.com

Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Common choices include triphenylphosphine (B44618) (PPh₃) or more specialized, bulky phosphines like SPhos and XPhos, which can improve yields and reaction rates, especially for challenging substrates like heteroaryl halides. organic-chemistry.orgnih.gov

Base: A base is required to activate the organoboron species. Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are frequently used. organic-chemistry.orgmdpi.com

Solvent: The reaction is often performed in a mixture of an organic solvent (like toluene, dioxane, or DMF) and water. organic-chemistry.orgmdpi.com

Optimizing these conditions is critical, as the coupling of heteroaryl halides, such as those derived from picolinic acid, can sometimes be challenging. nih.govnih.gov For example, the oxidative addition of Pd(0) to 2-halopyridines can sometimes lead to the formation of inhibitory dimeric species, potentially lowering reaction yields. nih.gov

Table 4: Representative Conditions for Suzuki-Miyaura Cross-Coupling Reactions

Aryl Halide Boronic Acid/Ester Catalyst / Ligand Base Solvent Yield Reference
Aryl/Hetaryl Chlorides Potassium Boc-aminomethyltrifluoroborate 5 mol% Pd(OAc)₂ / 10 mol% SPhos or XPhos K₂CO₃ Toluene/H₂O Good to Excellent organic-chemistry.orgnih.gov
5-(4-bromophenyl)-4,6-dichloropyrimidine Arylboronic acids 5 mol% Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane Good mdpi.com
Palladium-Catalyzed Conditions and Ligand Effects

Palladium catalysts are central to the synthesis of biaryl compounds like this compound. The catalytic cycle typically involves an oxidative addition of an aryl halide to a palladium(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the desired biaryl product. The efficiency of these steps is highly dependent on the nature of the ligands coordinated to the palladium center. nih.gov

For the synthesis of similar biaryl structures, various palladium sources such as palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been employed. The choice of ligand is crucial for stabilizing the palladium catalyst, promoting the desired reactivity, and preventing side reactions. Phosphine-based ligands are widely used, with their electronic and steric properties significantly influencing the reaction outcome. For instance, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination. The selection of the appropriate ligand is often determined empirically for a specific substrate combination. nih.gov

The following table provides a general overview of palladium catalysts and ligands commonly used in cross-coupling reactions for biaryl synthesis:

Catalyst/PrecatalystLigandTypical Reaction
Pd(OAc)₂Triphenylphosphine (PPh₃)Suzuki, Stille, Heck
Pd₂(dba)₃XantphosSuzuki, Buchwald-Hartwig
Pd(PPh₃)₄(self-ligated)Suzuki, Stille, Negishi
PdCl₂(dppf)dppfSuzuki, Negishi

This table is for illustrative purposes and the optimal choice depends on the specific reaction.

Optimization of Reaction Parameters for Yield and Selectivity

Achieving high yields and selectivity in the synthesis of this compound requires careful optimization of various reaction parameters. rsc.org These include the choice of solvent, base, temperature, and reaction time.

The solvent plays a crucial role in dissolving the reactants and influencing the reaction kinetics. A mixture of solvents, such as toluene and water or dioxane and water, is often used in Suzuki-Miyaura coupling reactions to facilitate the dissolution of both the organic and inorganic reagents. The choice of base is also critical, as it is required to activate the boronic acid or its ester in the transmetalation step of the Suzuki-Miyaura coupling. Common bases include sodium carbonate, potassium carbonate, and potassium phosphate.

Temperature and reaction time are interdependent parameters that need to be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to decomposition of the starting materials or products, or an increase in side reactions. Therefore, the optimal temperature is often a compromise between reaction speed and selectivity. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

Alternative Carbon-Carbon Bond Forming Reactions

While Suzuki-Miyaura coupling is a prevalent method, other palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of this compound.

Stille Coupling Variants

The Stille coupling reaction involves the coupling of an organotin compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this could involve the reaction of a stannylated picolinic acid derivative with a BOC-protected aminophenyl halide, or vice versa. A key advantage of the Stille coupling is the stability of organostannanes to air and moisture. libretexts.org However, a significant drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.org

Reactant 1Reactant 2Catalyst System
Organostannane (R¹-SnR₃)Organo-halide (R²-X)Pd(PPh₃)₄
5-(Trialkylstannyl)picolinic acid estertert-Butyl (4-iodophenyl)carbamatePdCl₂(PPh₃)₂
5-Bromopicolinic acid estertert-Butyl (4-(tributylstannyl)phenyl)carbamatePd(OAc)₂/Ligand
Negishi Coupling Methodologies

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide or triflate in the presence of a nickel or palladium catalyst. organic-chemistry.org This method is known for its high reactivity and functional group tolerance. researchgate.net In the context of synthesizing this compound, an organozinc derivative of the BOC-protected aminophenyl moiety could be coupled with a halogenated picolinic acid derivative. The preparation of the organozinc reagent is a critical step and can be achieved by the reaction of the corresponding aryl halide with activated zinc.

Reactant 1Reactant 2Catalyst System
Organozinc (R¹-ZnX)Organo-halide (R²-X)Pd(PPh₃)₄ or Ni(dppe)Cl₂
(4-(BOC-amino)phenyl)zinc chloride5-Bromopicolinic acid esterPdCl₂(dppf)
5-Iodopicolinic acid ester(4-(BOC-amino)phenyl)zinc iodidePd₂(dba)₃/Ligand

Challenges and Innovations in Biaryl Linkage Formation

The synthesis of biaryl compounds containing nitrogen heterocycles, such as picolinic acid derivatives, can present unique challenges. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially deactivating it or leading to undesired side reactions. researchgate.net This is often referred to as the "2-pyridyl problem" in cross-coupling reactions. researchgate.net

Innovations to overcome these challenges include the development of specialized ligands that can modulate the reactivity of the palladium catalyst and prevent catalyst inhibition. Additionally, alternative coupling strategies are being explored. For instance, C-H activation approaches offer a more atom-economical route to biaryl synthesis by directly coupling a C-H bond of one aromatic ring with a C-X bond of another, thus avoiding the pre-functionalization required in traditional cross-coupling reactions. nih.gov

Advanced Synthetic Approaches

Beyond the conventional cross-coupling methods, advanced synthetic strategies are continuously being developed to improve the efficiency and sustainability of biaryl synthesis. These approaches often focus on minimizing waste, reducing the number of synthetic steps, and employing more environmentally friendly reagents and conditions.

One such approach is the use of domino or cascade reactions, where multiple bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity. nih.gov For the synthesis of this compound, a hypothetical domino reaction could involve an initial amination followed by an intramolecular cyclization and subsequent cross-coupling.

Furthermore, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key area of research in sustainable chemistry. chim.it The development of robust and reusable palladium catalysts for the synthesis of this compound would represent a significant advancement in the field.

One-Pot Synthesis Protocols

The development of one-pot synthesis protocols for this compound offers significant advantages in terms of operational simplicity, reduced waste, and improved time and resource efficiency. A prominent strategy in this regard involves a tandem Suzuki-Miyaura cross-coupling reaction followed by an in situ protection of the amino group.

This approach typically starts with a halogenated picolinic acid derivative, such as 5-bromopicolinic acid, which is coupled with 4-(tert-butoxycarbonylamino)phenylboronic acid. The palladium-catalyzed Suzuki-Miyaura reaction forms the crucial carbon-carbon bond between the pyridine and phenyl rings. Following the successful coupling, the protecting group strategy becomes central. In a truly one-pot fashion, after the initial coupling of a suitable bromopicolinic acid ester with 4-aminophenylboronic acid, di-tert-butyl dicarbonate (Boc₂O) and a suitable base can be introduced directly into the reaction mixture to facilitate the protection of the newly introduced amino group without the need for intermediate isolation and purification steps. This streamlined process is not only efficient but also minimizes potential yield losses associated with multiple workup procedures.

Research has demonstrated the feasibility of such tandem reactions, where the conditions for the Suzuki-Miyaura coupling are compatible with the subsequent BOC-protection step. Key to the success of this one-pot method is the careful selection of the catalyst system, base, and solvent to ensure high yields for both transformations. For instance, a palladium catalyst with appropriate ligands that is active at temperatures suitable for both coupling and protection is crucial.

Table 1: Hypothetical One-Pot Synthesis of this compound via Tandem Suzuki-Miyaura Coupling and BOC-Protection

StepReactantsReagents/CatalystSolventConditionsProduct
1. Suzuki-Miyaura CouplingMethyl 5-bromopicolinate, 4-Aminophenylboronic acidPd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂O80-100 °CMethyl 5-(4-aminophenyl)picolinate
2. BOC-ProtectionIn situ generated amineDi-tert-butyl dicarbonate (Boc₂O), Triethylamine1,4-DioxaneRoom TemperatureMethyl 5-(4-BOC-aminophenyl)picolinate
3. HydrolysisIntermediate esterLiOH, H₂O/THFRoom TemperatureAcidic workupThis compound

Multi-component Reactions Incorporating Picolinic Acid Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a powerful tool for the rapid generation of molecular diversity. While direct MCRs for the synthesis of this compound are not extensively documented, the principles of well-established MCRs like the Ugi and Passerini reactions can be conceptually applied to construct the core scaffold or its analogs. nih.govnih.govwikipedia.org

The Ugi four-component reaction, for instance, typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org A hypothetical Ugi-type reaction for a related structure could involve a picolinic acid derivative as the acid component, an appropriate aniline derivative, an aldehyde, and an isocyanide. A variation known as the Ugi-Smiles reaction, which utilizes a phenol instead of a carboxylic acid, could also be explored for the N-arylation of primary amines with isocyanides, aldehydes, and phenols, potentially offering a route to related scaffolds. organic-chemistry.orgresearchgate.net

Similarly, the Passerini three-component reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide, could be adapted. nih.govfigshare.com By employing a functionalized picolinic acid as the carboxylic acid component, it is conceivable to construct complex molecules bearing the picolinate (B1231196) substructure.

The primary advantage of employing MCRs lies in their ability to rapidly assemble complex molecular architectures from simple and readily available starting materials, significantly shortening synthetic sequences.

Table 2: Conceptual Application of Multi-component Reactions for Picolinic Acid Derivatives

Reaction TypeKey ComponentsPotential Product Scaffold
Ugi ReactionPicolinic Acid Derivative, Amine, Aldehyde, IsocyanideBis-amide containing a picolinoyl moiety
Passerini ReactionPicolinic Acid Derivative, Carbonyl Compound, Isocyanideα-Acyloxy amide with a picolinate ester
Ugi-Smiles ReactionPhenolic Picolinic Acid Derivative, Amine, Aldehyde, IsocyanideN-Aryl carboxamide with a picolinoyl moiety

Flow Chemistry Applications for Scalability

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering enhanced safety, improved reaction control, and straightforward scalability. acs.orgdurham.ac.uknih.gov The synthesis of this compound can greatly benefit from the implementation of continuous flow processes, particularly for key steps like the Suzuki-Miyaura cross-coupling.

Continuous flow reactors provide superior heat and mass transfer compared to traditional batch reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control often leads to higher yields, improved selectivity, and the suppression of side reactions. For the synthesis of this compound, a packed-bed reactor containing a heterogeneous palladium catalyst could be employed for the Suzuki-Miyaura coupling of a 5-halopicolinate with the corresponding boronic acid derivative. nih.gov This setup facilitates easy separation of the catalyst from the product stream, enabling catalyst recycling and reducing metal contamination in the final product.

Furthermore, the modular nature of flow chemistry allows for the integration of multiple reaction and purification steps into a single, continuous process. For example, the effluent from the Suzuki-Miyaura coupling reactor could be directly passed through a second module for the BOC-protection of the amino group, followed by an in-line extraction or crystallization unit for purification. This "end-to-end" synthesis approach significantly reduces manual handling and processing time, making it an attractive strategy for the large-scale manufacturing of this important building block. The use of flow chemistry can also enhance the safety of handling potentially hazardous reagents or intermediates by minimizing their accumulation at any given time. durham.ac.uk

Table 3: Comparison of Batch vs. Flow Chemistry for the Synthesis of this compound

FeatureBatch SynthesisFlow Chemistry Synthesis
Scalability Often requires re-optimization for larger scales.Easily scalable by extending operation time or using parallel reactors.
Safety Larger volumes of reagents and solvents pose higher risks.Small reactor volumes minimize hazards.
Process Control Difficult to maintain uniform temperature and mixing.Precise control over temperature, pressure, and mixing.
Efficiency May involve multiple workup and isolation steps.Potential for integrated multi-step synthesis and purification.
Catalyst Handling Homogeneous catalysts can be difficult to remove.Heterogeneous catalysts can be used in packed-bed reactors for easy separation and reuse.

Chemical Transformations and Reactivity Profiles of 5 4 Boc Aminophenyl Picolinic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group at the 2-position of the pyridine (B92270) ring is a primary site for chemical modification. Its acidity and susceptibility to nucleophilic attack after activation enable the formation of various derivatives such as esters and amides.

Esterification Reactions for Derivatization

The carboxylic acid of 5-(4-BOC-Aminophenyl)picolinic acid can be readily converted into an ester. Esterification is a common strategy for modifying solubility, creating prodrugs, or preparing the molecule for further reactions.

One of the most fundamental methods for esterification is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol under acidic conditions. masterorganicchemistry.com This equilibrium-driven process typically uses an excess of the alcohol and a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH) to drive the reaction toward the ester product. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. masterorganicchemistry.com

For more sensitive substrates or when milder conditions are required, activating the carboxylic acid is a preferred approach. The compound can be treated with thionyl chloride (SOCl₂) to form the more reactive picolinoyl chloride hydrochloride. researchgate.net This acyl chloride can then react readily with a wide range of alcohols to yield the corresponding esters. Another common method involves using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

A specific method for creating tert-butyl esters involves treating the carboxylic acid with di-t-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a catalytic amount of DMAP, which offers a convenient route to these derivatives. acs.org

Table 1: General Conditions for Esterification

Method Reagents Typical Conditions Notes
Fischer Esterification Alcohol (R-OH), H₂SO₄ (cat.) Reflux in excess alcohol Equilibrium reaction; water removal aids completion. masterorganicchemistry.com
Acyl Chloride Formation SOCl₂, DMF (cat.) Room temperature to reflux Intermediate is highly reactive. researchgate.net
DCC/DMAP Coupling Alcohol (R-OH), DCC, DMAP (cat.) Anhydrous solvent (e.g., DCM), 0°C to RT Byproduct (DCU) is insoluble and removed by filtration.

Amide Bond Formation via Coupling Reagents (e.g., HATU)

The formation of an amide bond is one of the most frequent reactions in drug discovery and peptide chemistry. researchgate.net Direct condensation of a carboxylic acid and an amine is generally slow due to a competing acid-base reaction. stackexchange.com Therefore, the carboxylic acid of this compound must first be activated.

A variety of modern coupling reagents are available to facilitate this transformation efficiently under mild conditions. researchgate.net Among the most effective are uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is known for its high reactivity, fast reaction times, and ability to suppress racemization, especially when used with an amine base like diisopropylethylamine (DIPEA). researchgate.netpeptide.com

The mechanism of HATU-mediated coupling involves the reaction of the carboxylic acid with HATU to form a highly reactive O-acylisourea intermediate. This intermediate is rapidly converted into an active ester derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). This active ester is then susceptible to nucleophilic attack by a primary or secondary amine to form the desired amide bond, releasing HOAt as a byproduct. stackexchange.com The use of HATU is particularly advantageous for coupling with less reactive or sterically hindered amines. researchgate.net

Table 2: Typical Conditions for HATU-Mediated Amide Coupling

Component Role Typical Reagents/Solvents
Carboxylic Acid Substrate This compound
Amine Nucleophile R-NH₂ or R₂-NH
Coupling Reagent Activator HATU
Base Proton Scavenger DIPEA, Triethylamine (B128534) (TEA)

Decarboxylation Pathways and Associated Mechanistic Studies

Picolinic acid and its derivatives are known to undergo decarboxylation, particularly at elevated temperatures. cdnsciencepub.comacs.org The mechanism is distinct from that of many other carboxylic acids because of the presence of the adjacent nitrogen atom in the pyridine ring. stackexchange.com

Studies on picolinic acid have shown that the reaction proceeds through a zwitterionic intermediate. stackexchange.comcdnsciencepub.com The isoelectric species, likely the zwitterion, decarboxylates by losing carbon dioxide to form a 2-pyridyl carbanion ylide. cdnsciencepub.com This intermediate is stabilized by the positive charge on the adjacent nitrogen atom. The rate of decarboxylation is highly dependent on pH, with a maximum rate observed near the isoelectric pH. cdnsciencepub.com The presence of substituents on the pyridine ring can significantly affect the rate of this reaction. cdnsciencepub.comacs.org While no specific decarboxylation studies on this compound have been reported, the established mechanism for related compounds provides a strong predictive model for its behavior under thermal stress.

Table 3: Relative Decarboxylation Rates of Substituted Picolinic Acids

Compound Conditions Relative Rate Mechanism
Picolinic Acid 150°C, aqueous buffer Base Rate Zwitterionic intermediate cdnsciencepub.com
6-Methylpicolinic Acid 150°C, aqueous buffer Increased Electron-donating group may stabilize intermediate cdnsciencepub.com
5-Nitropicolinic Acid 150°C, aqueous buffer Increased Electron-withdrawing group stabilizes negative charge cdnsciencepub.com

Reactivity of the BOC-Protected Amino Group

The tert-butoxycarbonyl (BOC) group is a widely used protecting group for amines due to its stability under a variety of conditions, including basic, nucleophilic, and reductive environments. organic-chemistry.org However, its key feature is its lability under acidic conditions, which allows for selective deprotection.

Selective Deprotection Strategies (e.g., Acidic Conditions)

The BOC group on this compound can be selectively removed to reveal the free aromatic amine, 5-(4-aminophenyl)picolinic acid. This transformation is typically achieved under anhydrous acidic conditions. organic-chemistry.org

The most common method involves treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). researchgate.net The reaction is usually rapid, occurring at room temperature. Alternatively, solutions of hydrogen chloride (HCl) in organic solvents like dioxane, methanol (B129727), or ethyl acetate (B1210297) can be employed. organic-chemistry.org

The mechanism of deprotection involves protonation of the BOC carbonyl oxygen by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates (loses CO₂) to yield the free amine as its corresponding acid salt (e.g., trifluoroacetate (B77799) or hydrochloride salt).

Table 4: Common Reagents for BOC Deprotection

Reagent System Solvent Typical Conditions Notes
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) 25-50% TFA in DCM, RT, 1-2h Volatile and easy to remove post-reaction. researchgate.net
Hydrogen Chloride (HCl) Dioxane, Methanol, or Ethyl Acetate 4M HCl in solvent, RT, 1-4h Product is isolated as the hydrochloride salt.
Sulfuric Acid (H₂SO₄) Dichloromethane (DCM) Catalytic H₂SO₄, RT A simple and inexpensive method. researchgate.net

Post-Deprotection Functionalization of the Aromatic Amine

Once the BOC group is removed, the resulting free aromatic amine in 5-(4-aminophenyl)picolinic acid becomes a nucleophilic handle for a wide range of functionalization reactions. This allows for the synthesis of diverse libraries of compounds for applications such as drug discovery. nih.govgoogle.com

Common functionalization reactions include:

Acylation: The amine can react with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) to form new amide bonds. This is a standard method for attaching various side chains. nih.govresearchgate.net

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides.

Alkylation: The amine can undergo N-alkylation with alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a new C-N bond, leading to secondary or tertiary amines. google.com

Urea (B33335)/Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides access to urea or thiourea derivatives, respectively. researchgate.net

These post-deprotection modifications, combined with the reactivity of the carboxylic acid group, underscore the utility of this compound as a versatile synthetic intermediate.

Acylation Reactions

The carboxylic acid group of this compound is a primary site for acylation reactions, most notably in the formation of amides. This transformation is fundamental in the synthesis of more complex molecules, including potential pharmaceutical agents. The reaction typically involves the activation of the carboxylic acid followed by coupling with a primary or secondary amine.

Standard amide bond formation conditions are effective for this purpose. For instance, the picolinic acid derivative can be reacted with an amine in the presence of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as Hünig's Base (N,N-Diisopropylethylamine). google.comgoogle.com An alternative method involves converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂), which then readily reacts with an amine to yield the corresponding picolinamide (B142947). nih.gov During these reactions, the tert-butoxycarbonyl (BOC) protecting group on the aminophenyl moiety remains stable, allowing for selective acylation at the carboxyl group.

Table 1: Representative Acylation Reactions of Picolinic Acid Derivatives

Reactant Reagents Product Type Yield Reference
Picolinic acid Thionyl chloride, N-alkylaniline N-alkyl-N-phenylpicolinamide Moderate to Good nih.gov
Alkylation Reactions

Alkylation of this compound can occur at several positions, but the reactivity of the pyridine ring is of particular interest. Generally, pyridine is an electron-deficient heterocycle, making it resistant to standard Friedel-Crafts alkylation unless activated by electron-donating substituents. youtube.com

More effective methods for alkylating pyridines include the addition of alkyl radicals or the alkylation of metalated pyridine intermediates. youtube.com For example, deprotonation of a pyridine ring with a strong base like butyllithium (B86547) can generate a lithiated species that subsequently reacts with an alkyl halide. The position of substitution is influenced by the existing substituents. Given the structure of this compound, the electronic properties of both the carboxylic acid and the aminophenyl group will direct the position of any potential alkylation on the pyridine ring.

Urea and Carbamate (B1207046) Formation (after deprotection)

The BOC group is an acid-labile protecting group. Its removal unmasks the primary aromatic amine, 5-(4-aminophenyl)picolinic acid, which is a versatile precursor for the synthesis of ureas and carbamates.

Urea Formation: The deprotected primary amine can react with an isocyanate to form an unsymmetrical urea. This reaction proceeds through the nucleophilic attack of the amine onto the electrophilic carbon of the isocyanate. Alternatively, symmetrical ureas can be formed under certain conditions, for example, by using a catalytic amount of tetra-n-butylammonium fluoride (B91410) (TBAF) on a carbamate precursor, which can generate an isocyanate intermediate in situ. nih.gov

Carbamate Formation: The free amine can be converted into a carbamate through several methods. Reaction with an activated carbonate, such as a p-nitrophenyl carbonate, in the presence of a base is a common approach. nih.gov Another route is the Curtius rearrangement, where a carboxylic acid is converted to an acyl azide (B81097), which then thermally rearranges to an isocyanate. This isocyanate can be trapped with an alcohol to yield the desired carbamate. nih.gov These synthetic strategies allow for the introduction of a wide variety of substituents, expanding the molecular diversity of derivatives. nih.govorganic-chemistry.org

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is a key center of reactivity, participating in coordination to metals and undergoing oxidation.

Coordination Affinity to Metal Centers

Picolinic acid and its derivatives are well-established as highly effective chelating ligands in coordination chemistry. google.comajol.info They typically act as N,O-bidentate ligands, coordinating to a metal center through both the pyridine nitrogen and one of the carboxylate oxygen atoms to form a stable five-membered chelate ring. nih.gov This binding mode has been observed in complexes with a wide range of transition metals, including cobalt, nickel, copper, zinc, and vanadium. ajol.inforesearchgate.netresearchgate.net

The substituent at the 5-position of the picolinic acid scaffold, in this case the 4-BOC-aminophenyl group, can significantly modulate the electronic properties and steric environment of the ligand. These modifications influence the stability, structure, and potential catalytic activity of the resulting metal complexes. nih.gov Studies on related substituted picolinic acid-iridium complexes have shown that while the substituent influences the initial rate of complex formation, the ligand itself may degrade under certain catalytic conditions. acs.org

Table 2: Coordination of Picolinic Acid Derivatives with Metal Ions

Ligand Metal Ion Coordination Mode Resulting Geometry Reference
Dipicolinic acid Co(II) O,N,O-tridentate Distorted octahedral researchgate.net
Dipicolinic acid Zn(II) N,O-bidentate & O,N,O-tridentate Distorted octahedral researchgate.net
Picolinate (B1231196) ion Hg(II) N,O-bidentate Distorted tetrahedron or Square-pyramidal nih.gov

N-Oxidation and Reduction Reactions

The nitrogen atom of the pyridine ring can undergo both oxidation and reduction.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This is typically achieved using oxidizing agents like hydrogen peroxide or peroxy acids. Picolinic acid N-oxide is a commercially available compound, indicating the feasibility of this transformation. thermofisher.com This oxidation alters the electronic properties of the ring, making it more electron-rich and influencing its reactivity in subsequent reactions.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions, such as catalytic hydrogenation using catalysts like Nickel or Sodium in ethanol. youtube.com This transformation saturates the aromatic system, completely changing the geometry and chemical properties of the heterocyclic core.

Aromatic Ring Reactivity

The molecule contains two aromatic rings, the pyridine ring and the phenyl ring, each with distinct reactivity towards aromatic substitution.

Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivates the ring towards electrophilic aromatic substitution (EAS), which requires harsh conditions if it proceeds at all. youtube.comlibretexts.org When substitution does occur, electrophiles are directed to the C-3 and C-5 positions. Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the C-2, C-4, and C-6 positions, especially if a good leaving group is present at one of these sites. youtube.com In this compound, the carboxylic acid at C-2 and the phenyl group at C-5 are strong deactivating groups, further hindering electrophilic attack on the pyridine ring.

Phenyl Ring: The phenyl ring is substituted with a BOC-protected amino group. The nitrogen lone pair, despite being partially delocalized into the BOC carbonyl, still acts as an electron-donating group through resonance. This makes the BOC-amino group an activating substituent and an ortho, para-director for electrophilic aromatic substitution. libretexts.org Therefore, the phenyl ring is the more likely site for reactions like nitration, halogenation, or sulfonation, with substitution expected to occur at the positions ortho to the BOC-amino group.

Electrophilic Aromatic Substitution on Both Phenyl and Pyridine Rings

The presence of two distinct aromatic systems in this compound offers multiple sites for electrophilic aromatic substitution (SEAr). The outcome of such reactions is dictated by the electronic properties of both the rings and the substituents they bear.

The phenyl ring is activated by the para-BOC-aminophenyl group. The tert-butoxycarbonyl (BOC) group is a well-known protecting group for amines, and its electron-donating nature through resonance enhances the electron density of the phenyl ring, particularly at the ortho positions relative to the amino group. This directing effect would favor electrophilic attack at the positions adjacent to the amino substituent.

Conversely, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making electrophilic substitution generally more challenging compared to benzene. Furthermore, the carboxylic acid at the 2-position is an electron-withdrawing group, further deactivating the pyridine ring towards electrophiles. However, the substitution pattern can be influenced by the reaction conditions and the nature of the electrophile. For instance, nitration of picolinic acid N-oxide, a related structure, occurs at the 4-position, demonstrating that substitution on the pyridine ring is achievable. nih.gov

Detailed studies on the electrophilic substitution of the specific molecule this compound are not extensively reported in the public domain. However, based on the principles of electrophilic aromatic substitution, a general reactivity profile can be predicted.

Ring SystemActivating/Deactivating GroupPredicted Site of Electrophilic Attack
Phenyl Ring-NH-BOC (para-directing, activating)Ortho to the amino group
Pyridine Ring-COOH (meta-directing, deactivating)Meta to the carboxylic acid

It is important to note that the interplay between the two rings and the potential for the BOC-protected amine to influence the reactivity of the pyridine ring through space or conformational effects could lead to more complex substitution patterns. Experimental validation is crucial to determine the precise regioselectivity of electrophilic aromatic substitution reactions on this bifunctional molecule.

Directed C-H Functionalization Strategies

The field of directed C-H functionalization offers a powerful toolkit for the selective modification of complex molecules, and this compound possesses multiple functional groups that can act as directing groups for transition metal-catalyzed C-H activation.

The picolinamide moiety, which can be formed from the corresponding picolinic acid, is a well-established and effective directing group for the ortho-C-H functionalization of the attached aryl group. Palladium-catalyzed reactions utilizing a picolinamide directing group have been successfully employed for the arylation of C-H bonds. rsc.org In the context of this compound, the carboxylic acid could be converted to a picolinamide, which would then direct the functionalization of the C-H bonds at the ortho positions of the phenyl ring.

Furthermore, the nitrogen atom of the pyridine ring and the carbonyl oxygen of the BOC protecting group could also participate in chelation-assisted C-H activation. Transition metals like rhodium and iridium are known to catalyze such transformations. For instance, rhodium catalysts have been shown to effect divergent C-H functionalization of aromatic picolinamide derivatives, targeting either the pyridine or the arene C-H bonds depending on the catalyst's oxidation state (Rh(I)/Rh(III)). youtube.com Iridium-catalyzed C-H borylation is another powerful method for the functionalization of pyridines and other heterocycles, often with high regioselectivity controlled by steric and electronic factors. rsc.orgnih.gov

While specific research on the directed C-H functionalization of this compound is limited in publicly available literature, the existing knowledge on related systems provides a strong foundation for predicting potential reaction pathways.

Directing GroupPotential C-H Functionalization SiteCatalyst System (Example)
Picolinamide (derived from picolinic acid)Ortho C-H bonds of the phenyl ringPalladium (e.g., Pd(OAc)₂)
Pyridine Nitrogen / CarboxylateC-H bonds on the pyridine or phenyl ringRhodium (e.g., Rh(I)/Rh(III) complexes)
BOC-protected AmineOrtho C-H bonds of the phenyl ringIridium (e.g., for borylation)

The regioselectivity of these reactions would be highly dependent on the choice of catalyst, ligand, and reaction conditions, offering a versatile platform for the synthesis of a diverse range of derivatives from this core structure. Further experimental investigation is necessary to fully elucidate the scope and limitations of directed C-H functionalization on this compound.

Advanced Derivatization Strategies for 5 4 Boc Aminophenyl Picolinic Acid

Site-Specific Covalent Modifications for Probes and Scaffolds

The development of chemical probes and molecular scaffolds from 5-(4-BOC-aminophenyl)picolinic acid hinges on the selective modification of its functional groups. The differential reactivity of the carboxylic acid and the protected amine allows for orthogonal chemical transformations.

Derivatization via the Carboxyl Group

The carboxylic acid group of the picolinic acid moiety is a prime site for derivatization, most commonly through the formation of amide or ester bonds. These reactions typically proceed via the activation of the carboxylic acid, which enhances its electrophilicity and facilitates reaction with a wide range of nucleophiles.

Standard coupling reagents are widely employed for the formation of amides. These reagents convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by an amine. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress side reactions and improve efficiency. google.com Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), as well as uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective. google.comnih.gov

The choice of coupling reagent and reaction conditions can be tailored to the specific amine being coupled. For instance, the reaction of picolinic acid with N-alkylanilines has been shown to afford a range of mono-amides in good to moderate yields. rsc.org

Coupling ReagentAdditiveTypical Solvent(s)General Reaction Conditions
DCC, DICHOBt, DMAPDichloromethane (B109758) (DCM), Dimethylformamide (DMF)Room temperature
BOP, PyBOPBase (e.g., DIEA)DMF, Acetonitrile (B52724)Room temperature
HBTU, HATUBase (e.g., DIEA)DMF, N-Methyl-2-pyrrolidone (NMP)Room temperature

This table presents common coupling reagents and conditions for the amidation of carboxylic acids, which are applicable to this compound.

Esterification of the carboxyl group provides another avenue for derivatization. While acid-catalyzed esterification with an alcohol is a classic method, milder conditions are often preferred to avoid potential side reactions. The use of di-tert-butyl dicarbonate (B1257347) ((BOC)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) allows for the clean conversion of carboxylic acids to their corresponding esters with primary or secondary alcohols. This method is advantageous as the byproducts, tert-butanol (B103910) and carbon dioxide, are volatile and easily removed.

Derivatization via the BOC-Aminophenyl Moiety

The BOC (tert-butoxycarbonyl) protecting group on the aminophenyl moiety is stable under many reaction conditions used to modify the carboxylic acid group. However, it can be selectively removed under acidic conditions to liberate the free amine. This unmasked amino group serves as a nucleophilic handle for a variety of subsequent derivatization reactions.

The deprotection is typically achieved by treatment with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol (B129727). nih.gov The resulting primary amine can then be functionalized in numerous ways:

Acylation: The free amine can be acylated using acid chlorides, acid anhydrides, or by coupling with another carboxylic acid using the methods described in section 4.1.1. This allows for the introduction of a wide array of substituents.

Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to form secondary or tertiary amines. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for N-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in medicinal chemistry.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively.

The sequential derivatization, first at the carboxyl group and then at the deprotected amino group, allows for the construction of complex, heterobifunctional molecules.

Strategies for Incorporating Chiral Centers

The introduction of chirality into derivatives of this compound is crucial for applications in areas such as asymmetric catalysis and for creating ligands with specific stereochemical requirements for biological targets.

Chiral Auxiliaries in Derivatization

One of the most established methods for introducing chirality is through the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate, directing a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. wikipedia.orguwindsor.caresearchgate.net

For derivatives of this compound, a chiral alcohol or amine could be coupled to the carboxylic acid. The resulting chiral ester or amide can then undergo diastereoselective transformations on the picolinic acid or phenyl ring. For example, Evans oxazolidinones are widely used chiral auxiliaries that can be acylated by the picolinic acid. The resulting N-acyl oxazolidinone can then undergo diastereoselective alkylations, aldol (B89426) additions, or other reactions at the α-position to the carbonyl group. Subsequent hydrolysis or aminolysis removes the auxiliary, yielding an enantiomerically enriched derivative.

Chiral Auxiliary TypeExamplePoint of AttachmentSubsequent Diastereoselective Reaction
Chiral Alcohols(-)-8-PhenylmentholCarboxyl group (forms ester)Diels-Alder reactions
Chiral Amines(S)-(-)-1-PhenylethylamineCarboxyl group (forms amide)Alkylation of the aromatic ring
OxazolidinonesEvans AuxiliariesCarboxyl group (forms N-acyl oxazolidinone)α-alkylation, aldol reactions
CamphorsultamsOppolzer's CamphorsultamCarboxyl group (forms N-acyl sultam)Michael additions, alkylations

This table provides examples of chiral auxiliaries and their potential application in the derivatization of this compound.

Asymmetric Transformations for Enantiopure Derivatives

Asymmetric catalysis offers a more atom-economical approach to generating enantiopure derivatives. In this strategy, a chiral catalyst is used in sub-stoichiometric amounts to control the stereochemical outcome of a reaction.

For the this compound scaffold, asymmetric hydrogenation of a suitable prochiral olefin derivative is a plausible strategy. For example, if a derivative containing an exocyclic double bond were synthesized, it could potentially be reduced to a chiral alkyl substituent with high enantioselectivity using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands).

Another approach involves the asymmetric synthesis of the picolinic acid core itself. While this would involve a de novo synthesis rather than a derivatization of the parent compound, it is a powerful method for accessing enantiopure building blocks. For instance, asymmetric transition metal-catalyzed cross-coupling reactions could be employed to construct the chiral picolinic acid ring system.

Design of Chemical Probes and Ligands

The derivatization strategies discussed above are instrumental in the design of chemical probes and ligands. A chemical probe is a small molecule that is used to study biological systems, often by interacting with a specific protein or other biomolecule.

Derivatization of the carboxyl group or the aminophenyl moiety of this compound can be used to attach reporter groups such as fluorophores, biotin (B1667282) for affinity purification, or photo-crosslinkers. For instance, coupling a fluorescent dye to the deprotected amino group would yield a fluorescent probe that could be used to visualize its localization in cells.

Furthermore, this compound can serve as a central scaffold for the construction of bivalent ligands. Bivalent ligands consist of two pharmacophores connected by a linker and can be used to probe or modulate the function of dimeric proteins or receptor complexes. The two reactive sites on the title compound allow for the sequential attachment of two different pharmacophores, with the picolinic acid and phenyl rings forming part of the linker. The length and flexibility of the linker can be systematically varied by introducing spacers during the derivatization process.

The development of bioorthogonal probes represents an advanced application. wikipedia.org These probes contain a functional group that is unreactive with biological molecules but can undergo a specific reaction with a complementary functional group that has been introduced into a biological system. For example, after deprotection, the amino group of 5-(4-aminophenyl)picolinic acid could be derivatized with an azide (B81097) or an alkyne, allowing it to be "clicked" onto a target molecule that has been tagged with a complementary cyclooctyne (B158145) or azide, respectively, via strain-promoted alkyne-azide cycloaddition (SPAAC).

Fluorescent Labeling Approaches

The attachment of fluorescent dyes to this compound can be achieved by targeting either the BOC-protected amine or the carboxylic acid group. The choice of strategy depends on the desired final structure and the reactivity of the chosen fluorescent label.

A primary method for fluorescently labeling the molecule involves the deprotection of the BOC group to reveal the free amine, which can then be reacted with an amine-reactive fluorescent dye. N-hydroxysuccinimidyl (NHS) esters of fluorescent dyes are widely used for this purpose due to their high reactivity towards primary amines under mild conditions, forming a stable amide bond. This approach allows for the direct incorporation of a wide variety of commercially available fluorescent probes.

Alternatively, the carboxylic acid group of the picolinic acid moiety can be activated to react with an amine-containing fluorescent dye. A common method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). EDC activates the carboxylic acid, which then reacts with NHS to form a more stable NHS ester intermediate. This intermediate can then efficiently react with a primary amine on the fluorescent dye to form a stable amide linkage.

The selection of the fluorescent dye is critical and depends on the specific application, considering factors such as excitation and emission maxima, quantum yield, and photostability.

Interactive Table: Fluorescent Dyes for Labeling 5-(4-Aminophenyl)picolinic acid

Fluorescent DyeReactive GroupExcitation Max (nm)Emission Max (nm)Common Application
Fluorescein isothiocyanate (FITC)Isothiocyanate495519Microscopy, Flow Cytometry
Tetramethylrhodamine isothiocyanate (TRITC)Isothiocyanate550575Microscopy, FRET
Cyanine3 (Cy3) NHS EsterNHS Ester550570Microscopy, FRET
Cyanine5 (Cy5) NHS EsterNHS Ester649670In vivo imaging, FRET
Alexa Fluor 488 NHS EsterNHS Ester495519Microscopy, High-Resolution Imaging
Alexa Fluor 647 NHS EsterNHS Ester650668Super-Resolution Microscopy

Bioconjugation Handle Integration

To facilitate the attachment of this compound to larger biomolecules such as proteins, peptides, or nucleic acids, a bioconjugation handle can be integrated into its structure. These handles provide a specific and efficient means of forming a covalent bond with the target biomolecule.

Biotinylation:

One of the most common bioconjugation strategies is biotinylation, which exploits the high-affinity interaction between biotin and streptavidin or avidin. Biotin can be introduced into the this compound scaffold using methods similar to fluorescent labeling. An NHS ester of biotin can be reacted with the deprotected amine, or a biotin derivative containing a primary amine can be coupled to the carboxylic acid group using EDC/NHS chemistry. The resulting biotinylated molecule can then be readily conjugated to streptavidin-linked probes or surfaces.

Click Chemistry:

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for bioconjugation. wikipedia.orgnih.gov To utilize this strategy, an azide or alkyne "handle" must be installed on the this compound molecule.

For instance, after deprotecting the BOC group, the resulting amine can be reacted with an NHS ester of an alkyne- or azide-containing carboxylic acid. Conversely, the carboxylic acid of the picolinic acid can be coupled with an amine-containing alkyne or azide using EDC/NHS chemistry. The resulting derivatized molecule can then be "clicked" onto a biomolecule that has been functionalized with the complementary azide or alkyne group. The high efficiency and orthogonality of click chemistry make it an increasingly popular choice for creating complex bioconjugates. wikipedia.orgnih.gov

Interactive Table: Bioconjugation Handles for this compound

HandleReactive Moiety for IntegrationComplementary Moiety for BioconjugationKey Features
BiotinNHS Ester or AmineStreptavidin/AvidinHigh affinity, well-established technology
AlkyneNHS Ester or AmineAzideHigh efficiency, bioorthogonal
AzideNHS Ester or AmineAlkyneHigh efficiency, bioorthogonal

Coordination Chemistry and Ligand Design Principles with 5 4 Boc Aminophenyl Picolinic Acid

Ligand Properties of the Picolinic Acid Moiety

The picolinic acid scaffold is a well-established and versatile building block in the design of chelating ligands for a wide array of metal ions. nih.gov Its utility stems from its inherent structural and electronic features that facilitate the formation of stable metal complexes. nih.gov

Bidentate Chelation Through Pyridine (B92270) Nitrogen and Carboxylate Oxygen

The primary and most common coordination mode of the picolinic acid moiety is as a bidentate chelating agent. wikipedia.org It coordinates to a metal center through the nitrogen atom of the pyridine ring and one of the oxygen atoms from the deprotonated carboxylate group. nih.govresearchgate.net This simultaneous binding results in the formation of a thermodynamically stable five-membered chelate ring. nih.govresearchgate.net This N,O-bidentate chelation is a recurring structural motif observed in a vast number of structurally characterized metal complexes of picolinic acid and its derivatives. nih.govnih.gov For example, in a gallium(III) complex, three picolinate (B1231196) ligands were shown to coordinate to the metal center in a meridional fashion, each employing this N,O-bidentate mode to create a distorted octahedral geometry. nih.gov

Influence of Electronic and Steric Factors on Coordination

The coordination behavior of the picolinic acid moiety can be significantly influenced by both electronic and steric factors, often dictated by the nature and position of substituents on the pyridine ring. nih.govnih.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can alter the electron density on the pyridine nitrogen and carboxylate oxygen, thereby affecting the Lewis basicity of the donor atoms and the stability of the resulting metal-ligand bonds. For instance, electron-withdrawing groups can decrease the basicity of the donor atoms, potentially weakening the coordination bond. Conversely, electron-donating groups can enhance the donor strength of the ligand. These electronic effects are a predominant factor in controlling the ease of complex formation. rsc.org

Ligand Properties of the Aminophenyl Moiety (post-deprotection)

Upon removal of the tert-butoxycarbonyl (Boc) protecting group, the resulting 5-(4-aminophenyl)picolinic acid features a free aromatic amine. This introduces a new potential donor site, significantly expanding the coordination possibilities of the ligand.

Donor Atom Characteristics of the Aromatic Amine

The nitrogen atom of the newly exposed aromatic amine possesses a lone pair of electrons, making it a potential Lewis base or donor atom for a metal center. libretexts.orgfiveable.me However, the donor strength of an aromatic amine is generally weaker compared to an aliphatic amine. This is because the nitrogen's lone pair can be delocalized into the π-system of the attached phenyl ring, reducing its availability for coordination to a metal ion. libretexts.org The aromatic ring is electron-withdrawing, which further decreases the basicity of the amine. libretexts.org Despite this reduced basicity, the amino group can and does participate in coordination, especially with metal ions that have a higher affinity for nitrogen donors.

Potential for Tridentate or Polydentate Coordination through Extended Structures

With the deprotection of the amino group, 5-(4-aminophenyl)picolinic acid possesses three potential donor atoms: the pyridine nitrogen, the carboxylate oxygen, and the aromatic amino nitrogen. This opens up the possibility for more complex coordination modes beyond simple bidentate chelation. The ligand could act as a tridentate chelating agent, binding to a single metal center through all three donor sites (N,N',O). The feasibility of such tridentate coordination would depend on the flexibility of the molecule and the preferred coordination geometry of the metal ion.

Alternatively, the aminophenyl group can act as a bridge between two different metal centers. In this scenario, the picolinate moiety could chelate to one metal ion in its typical bidentate fashion, while the amino group at the other end of the molecule coordinates to an adjacent metal ion. This bridging behavior can lead to the formation of one-, two-, or three-dimensional coordination polymers. rsc.org The assembly of such extended structures is driven by factors including the nature of the metal ion and the reaction conditions. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using 5-(4-aminophenyl)picolinic acid (following Boc deprotection) typically involves a straightforward one-pot procedure. nih.govmdpi.com The deprotected ligand is dissolved in a suitable solvent, often an alcohol or an alcohol-water mixture, and combined with a solution of a corresponding metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts of transition metals). mdpi.comnih.gov The reaction mixture is often stirred, sometimes under reflux, to facilitate the formation of the complex, which may precipitate from the solution upon formation or cooling. mdpi.com The resulting solid complex is then isolated by filtration, washed to remove unreacted starting materials, and dried. mdpi.com

The characterization of these newly synthesized metal complexes is crucial to confirm their composition, structure, and properties. A combination of spectroscopic and analytical techniques is employed for this purpose. nih.govnih.gov

Technique Information Provided
Single-Crystal X-ray Diffraction Provides the definitive solid-state structure, including precise bond lengths, bond angles, coordination geometry around the metal center, and details of the crystal packing. nih.govmdpi.com
Infrared (IR) Spectroscopy Used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the carboxylate (COO⁻) and amine (N-H) groups, compared to the free ligand. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR are used to determine the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide evidence of complex formation. nih.gov
UV-Visible Spectroscopy Provides information on the electronic transitions within the complex, which can help to deduce the coordination environment and geometry of the metal ion, particularly for transition metal complexes. mdpi.com
Elemental Analysis Determines the mass percentages of carbon, hydrogen, and nitrogen in the complex, allowing for the verification of the proposed empirical formula. mdpi.comnih.gov
Magnetic Susceptibility Measures the magnetic properties of paramagnetic complexes, which provides information about the number of unpaired electrons and thus the oxidation state and spin state of the metal center. researchgate.net

Compound Names Table

Common Name/Identifier Systematic Name
5-(4-BOC-Aminophenyl)picolinic acid5-{4-[(tert-butoxycarbonyl)amino]phenyl}pyridine-2-carboxylic acid
Picolinic acidPyridine-2-carboxylic acid wikipedia.org
5-(4-aminophenyl)picolinic acid5-(4-aminophenyl)pyridine-2-carboxylic acid
Dipicolinic acidPyridine-2,6-dicarboxylic acid researchgate.net
Chelidamic acid4-hydroxypyridine-2,6-dicarboxylic acid nih.gov
4-chlorodipicolinic acid4-chloropyridine-2,6-dicarboxylic acid nih.gov

Coordination with Transition Metals (e.g., Cu(II), Ni(II), Co(II), Fe(II), Re(I), Tc(I))

The picolinic acid scaffold is a well-established bidentate ligand, coordinating to metal centers through the pyridine nitrogen and the carboxylate oxygen. This chelating behavior generally forms stable five-membered rings with transition metals. While specific studies on this compound with all the listed metals are not extensively documented in the reviewed literature, the coordination behavior can be inferred from studies on analogous picolinic acid derivatives.

Rhenium (Re) and Technetium (Tc): The fac-[M(CO)₃]⁺ core (where M is Re or Tc) is a common motif in radiopharmaceutical chemistry. nih.gov Picolinic acid and its derivatives are known to coordinate with Re(I) and Tc(I) to form stable complexes. For instance, the precursor fac-[Re(CO)₃(H₂O)₃]⁺ readily reacts with picolinic acid. nih.gov Similarly, the versatile synthon fac-[⁹⁹ᵐTc(OH₂)₃(CO)₃]⁺ is used for complexation with bidentate ligands like picolinic acid to form complexes in quantitative yields. nih.gov The synthesis of such complexes often involves heating the metal precursor with the ligand in an aqueous solution. nih.gov The resulting complexes, such as fac-[Re(CO)₃(pic)(H₂O)], are valuable as models for the development of more complex radiopharmaceuticals. nih.gov

Copper (Cu), Nickel (Ni), Cobalt (Co), and Iron (Fe): Picolinic acid analogues are known to form stable complexes with these first-row transition metals. nih.gov The coordination typically results in octahedral or distorted octahedral geometries, depending on the other ligands present. rsc.org For example, aminophenol-based ligands, which share some structural similarities, have been used to create Fe(III) complexes that are active in catalysis. While direct studies with this compound are sparse, the fundamental coordination principles of picolinates suggest that it would effectively chelate these metal ions.

Formation of Homoleptic and Heteroleptic Complexes

The formation of either homoleptic (containing only one type of ligand) or heteroleptic (containing more than one type of ligand) complexes is a key aspect of coordination chemistry.

Homoleptic Complexes: A homoleptic complex of this compound would involve multiple molecules of the ligand coordinating to a single metal center, for example, [M(5-(4-BOC-Aminophenyl)picolinate)₂] or [M(5-(4-BOC-Aminophenyl)picolinate)₃]. The formation of such species is often in competition with heteroleptic complexes, and the outcome can be directed by controlling reaction conditions like solvent and stoichiometry. rsc.org

Heteroleptic Complexes: These complexes are more common, especially when other ligands are introduced into the reaction mixture. For instance, in the context of Re(I) and Tc(I) chemistry, heteroleptic complexes of the type fac-[M(CO)₃(L)(L')] are frequently synthesized, where L is a bidentate ligand like this compound and L' is a monodentate ligand, such as a phosphine (B1218219) or an aqua ligand. nih.govnih.gov The synthesis of heteroleptic complexes of Cu(II), Co(II), and Ni(II) can sometimes be challenging due to the preferential formation of highly stable and often insoluble homoleptic species. rsc.org However, strategic ligand design and control over solubility can favor the formation of the desired heteroleptic products. rsc.org

Influence of Ancillary Ligands on Complex Stability and Reactivity

The stability and reactivity of a metal complex containing this compound can be significantly influenced by the electronic and steric nature of the ancillary ligands. For example, in Re(I) and Tc(I) tricarbonyl complexes, the introduction of a monodentate phosphine ligand alongside a bidentate ligand like a picolinic acid derivative can be used to tailor the chemical properties of the complex. nih.gov The choice of ancillary ligands can affect the electron density at the metal center, which in turn influences the complex's redox potential and its reactivity in catalytic cycles. For instance, electron-donating ancillary ligands can increase the electron density on the metal, potentially enhancing its reactivity in oxidative addition steps, while bulky ancillary ligands can create a specific steric environment around the metal, influencing substrate selectivity in catalysis.

Applications in Catalysis

While the direct catalytic applications of complexes derived from this compound are not widely reported, the broader class of transition metal complexes with picolinate and aminophenol-based ligands shows significant promise in homogeneous catalysis. The structural features of this compound make it a candidate for supporting catalytically active metal centers.

Homogeneous Catalysis for Organic Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. Complexes of rhenium and other transition metals with ligands similar to this compound have been explored for various organic transformations.

While specific examples using this compound are not available, related rhenium complexes have shown catalytic activity in reactions that form carbon-carbon bonds. For example, dinuclear rhenium complexes can act as precatalysts for the insertion of terminal alkynes into acetoacetates, leading to the formation of 2-pyranones. researchgate.net This type of reactivity highlights the potential for designing rhenium catalysts for C-C bond-forming reactions. The electronic properties of the picolinate ligand can be tuned to influence the catalytic activity.

Transition metal complexes are widely used as catalysts for oxidation and reduction reactions.

Oxidation Reactions: Rhenium complexes with carboxylate-based ligands have demonstrated high catalytic activity in the oxidation of alkanes and alcohols using peroxides like H₂O₂ and tert-butyl hydroperoxide (TBHP). rsc.org The catalytic cycle often involves radical intermediates. The ligand framework plays a role in stabilizing the high-valent metal-oxo species that are often the active oxidants.

Reduction Reactions: Manganese(I) pincer complexes have been shown to be effective catalysts for the transfer hydrogenation of ketones and aldehydes to their corresponding alcohols. rsc.org Similarly, palladium complexes with aminophenol-based ligands can catalyze the reduction of aromatic nitro compounds to anilines. researchgate.net Given that this compound can be deprotected to reveal an amino group, it could be incorporated into pincer-type ligands for such reductive catalysis. Iron complexes with aminophenolate ligands have also been investigated for C-H amination reactions, which are a form of oxidative C-N bond formation.

Heterogeneous Catalysis Development with this compound

The primary strategy for the heterogenization of this compound involves its covalent attachment to an insoluble support material. Common supports include inorganic oxides like silica (B1680970) and organic polymers, which offer high surface area and chemical stability. ciac.jl.cn The BOC (tert-butoxycarbonyl) protecting group on the aniline (B41778) nitrogen is crucial in this process. It allows for selective reactions at other parts of the molecule without interference from the amine. Subsequently, the BOC group can be removed under acidic conditions to liberate the free amine, which can then be used to anchor the molecule to a support that has been pre-functionalized with a suitable electrophilic group.

Alternatively, the carboxylic acid group of the picolinic acid can be activated and reacted with an amine-functionalized support. mdpi.comnih.gov This approach directly immobilizes the ligand, making the nitrogen and oxygen atoms of the picolinic acid moiety available for coordination with a catalytically active metal, such as palladium. nih.gov

Once the ligand is immobilized, the resulting solid-supported material can be treated with a palladium precursor, like palladium(II) acetate or palladium(II) chloride, to form the final heterogeneous catalyst. sigmaaldrich.com The picolinic acid group acts as a bidentate ligand, chelated to the palladium center, creating a stable complex that is less prone to leaching into the reaction medium. nih.gov This stability is a key advantage of heterogeneous catalysts over their homogeneous counterparts. qualitas1998.netnih.gov

These newly synthesized heterogeneous catalysts, featuring this compound as the ligand, are particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govmdpi.com This reaction is a powerful tool for the formation of carbon-carbon bonds, widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The performance of such a heterogeneous catalyst in a Suzuki-Miyaura coupling reaction can be evaluated by monitoring the yield of the desired biaryl product and the reusability of the catalyst over several reaction cycles. A representative reaction would involve the coupling of an aryl halide with an arylboronic acid in the presence of the catalyst, a base, and a suitable solvent.

Table 1: Representative Data for Suzuki-Miyaura Coupling using a Heterogenized this compound-Palladium Catalyst

EntryAryl HalideArylboronic AcidProductYield (%)Catalyst Cycle
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl951
24-BromoanisolePhenylboronic acid4-Methoxybiphenyl932
34-BromoanisolePhenylboronic acid4-Methoxybiphenyl923
44-BromoanisolePhenylboronic acid4-Methoxybiphenyl904
51-Bromo-4-nitrobenzenePhenylboronic acid4-Nitrobiphenyl981
61-Bromo-4-nitrobenzenePhenylboronic acid4-Nitrobiphenyl962
74-Bromotoluene4-Methoxyphenylboronic acid4-Methoxy-4'-methylbiphenyl941
84-Bromotoluene4-Methoxyphenylboronic acid4-Methoxy-4'-methylbiphenyl922

The data presented in Table 1 illustrates the potential effectiveness of a heterogeneous catalyst derived from this compound. The high product yields across multiple cycles with different substrates demonstrate the robustness and efficiency of the catalyst. The slight decrease in yield upon recycling is typical for heterogeneous catalysts and can be attributed to minor leaching of the active metal or physical degradation of the support over time.

The development of such heterogeneous catalysts based on this compound represents a significant advancement in the field of sustainable chemistry. By combining the high catalytic activity of palladium with the practical advantages of a solid support, these systems offer a promising solution for clean and efficient chemical synthesis.

Lack of Specific Research Data for "this compound" Prevents Detailed Computational Analysis

A thorough investigation for scientific literature concerning detailed computational and theoretical studies on the chemical compound This compound reveals a significant gap in publicly available research. While general information regarding picolinic acid derivatives and the conformational behavior of the tert-butoxycarbonyl (BOC) protecting group exists, specific quantum chemical calculations, molecular dynamics simulations, and conformational analyses for this particular molecule are not documented in the accessible scientific domain.

The user's request for an in-depth article structured around a specific computational chemistry outline—including Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Electrostatic Potential Surface Mapping—cannot be fulfilled with scientific accuracy at this time. Such an analysis requires dedicated research studies that generate specific data points, such as orbital energies, electrostatic potential values, and predicted spectroscopic parameters for the molecule .

General studies on related compounds provide some conceptual background. For instance, research on various picolinic acid derivatives highlights their conformational flexibility, which is influenced by different substituents. nih.govresearchgate.net These studies often employ techniques like single-crystal X-ray diffraction and conformational modeling to understand the solid-state behavior of these molecules. nih.govresearchgate.net Furthermore, the conformational preferences of the N-BOC-amino group itself have been a subject of study, indicating that both cis and trans conformations of the urethane (B1682113) amide bond can be observed, unlike the strong preference for the trans form in peptide bonds.

However, without specific studies on This compound , any attempt to generate the requested detailed analysis would involve extrapolation from other molecules, leading to scientifically unsound and speculative content. The generation of the requested data tables for predicted NMR chemical shifts, vibrational frequencies, or conformational energy landscapes is not possible without the underlying research.

Therefore, until specific computational and theoretical research on This compound is conducted and published, a scientifically rigorous article meeting the detailed requirements of the user's outline cannot be produced.

Computational and Theoretical Studies of 5 4 Boc Aminophenyl Picolinic Acid

Molecular Dynamics and Conformational Analysis

Intermolecular Interactions and Self-Assembly Prediction

The study of intermolecular interactions is fundamental to understanding how molecules recognize each other and organize into larger, functional structures. For a molecule like 5-(4-BOC-Aminophenyl)picolinic acid , with its distinct hydrogen bond donors (the carboxylic acid -OH and the carbamate (B1207046) N-H) and acceptors (the carboxylic and carbamate carbonyl oxygens, and the pyridinic nitrogen), a complex network of interactions would be anticipated.

Computational methods, particularly quantum chemical calculations, are employed to predict the geometry and strength of these interactions. Potential hydrogen bonding, π-π stacking between the phenyl and picolinic acid rings, and weaker van der Waals forces would be systematically evaluated. Predicting self-assembly involves simulating how individual molecules would likely arrange themselves in a condensed phase or on a surface, governed by the cumulative effect of these intermolecular forces. The bulky tert-butoxycarbonyl (BOC) group would be expected to introduce significant steric hindrance, influencing the final supramolecular architecture.

Reaction Mechanism Modeling

Computational modeling provides profound insights into the viability and pathways of chemical reactions, allowing researchers to understand complex transformations at a molecular level.

Transition State Characterization for Synthetic Pathways

The synthesis of related aminopicolinic acids often involves steps like nitration, reduction, or coupling reactions. umsl.edu Characterizing the transition state—the highest energy point along a reaction coordinate—is crucial for determining the kinetic feasibility of a proposed synthetic step. Using methods like Density Functional Theory (DFT), researchers can calculate the geometry and energy of these fleeting structures. For a hypothetical synthesis of This compound , this would involve modeling the intermediate steps, such as the coupling of a boronic acid derivative with a pyridine (B92270) precursor, and identifying the precise atomic arrangement at the peak of the energy barrier.

Energy Profile Calculations for Reaction Intermediates

A complete reaction energy profile maps the energy changes as reactants are converted into products, passing through all intermediates and transition states. By calculating the relative energies of each species along the pathway, chemists can identify the rate-determining step, predict potential byproducts, and optimize reaction conditions. Such a profile for the synthesis of This compound would provide a quantitative understanding of the thermodynamics and kinetics of its formation, guiding experimental efforts.

Investigation of Advanced Electronic Properties

The arrangement of atoms and electrons in a molecule dictates its interaction with electric fields, giving rise to a range of electronic properties.

Non-linear Optical (NLO) Properties Prediction

Molecules with extended π-conjugated systems that connect electron-donating and electron-accepting groups can exhibit significant non-linear optical (NLO) responses. nih.gov Such materials are of great interest for applications in photonics and telecommunications. nih.govThis compound contains a donor (aminophenyl) and an acceptor (picolinic acid) moiety, suggesting potential for NLO activity.

Theoretical calculations are essential for predicting these properties. researchgate.net Computational methods are used to determine the first-order hyperpolarizability (β), a key indicator of second-order NLO performance. researchgate.net These studies typically involve optimizing the molecular geometry and then calculating the response to an applied electric field. While no specific data exists for the title compound, the general approach would be to compare its calculated hyperpolarizability to that of known NLO materials, such as urea (B33335), to gauge its potential for device applications. researchgate.net The formation of molecular aggregates due to strong dipole-dipole interactions can sometimes lead to a centrosymmetric arrangement, which would diminish the second-order NLO response. nih.gov

Applications of 5 4 Boc Aminophenyl Picolinic Acid As a Molecular Building Block

Scaffold for Peptide and Amino Acid Mimetic Synthesis

The compound serves as a foundational structure for synthesizing complex molecules that mimic the structure and function of natural peptides and amino acids. These synthetic analogues are crucial in drug discovery and biochemical research. sigmaaldrich.com

Incorporation into Non-Natural Amino Acid Derivatives

5-(4-BOC-Aminophenyl)picolinic acid is an ideal starting material for creating non-natural amino acid derivatives. tcichemicals.com Natural amino acids have a specific structure (an alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain). By using this compound, chemists can design novel amino acid-like structures with distinct properties.

The synthesis process typically involves using the picolinic acid's carboxyl group to form peptide bonds, while the BOC-protected amine on the phenyl ring can be deprotected and subsequently linked to other molecules. This creates a bifunctional building block that can be inserted into peptide chains, introducing a rigid, aromatic element that is not found in the 20 common proteinogenic amino acids. The resulting derivatives are valuable for creating diverse molecular libraries for screening in drug discovery. sigmaaldrich.com

Design of Peptidomimetics for Structural and Functional Studies

Peptidomimetics are compounds designed to imitate peptides but with modified structures to enhance properties like stability against enzymatic degradation or improved oral bioavailability. sigmaaldrich.com Incorporating this compound into a peptide sequence results in a peptidomimetic with a rigid backbone, which can force the peptide into a specific conformation.

This conformational constraint is highly useful for studying the structural requirements of peptide-protein interactions. By locking a portion of the peptide's structure, researchers can investigate how specific shapes influence binding to biological targets like receptors or enzymes. These studies are fundamental to rational drug design, where understanding the pharmacophore—the essential three-dimensional arrangement of atoms responsible for biological activity—is key to developing more potent and selective therapeutic agents. sigmaaldrich.com

Precursor for Supramolecular Assemblies

The distinct functional groups on this compound make it an excellent precursor for the construction of large, ordered molecular systems known as supramolecular assemblies.

Self-Assembling Systems

After the removal of the BOC protecting group, the resulting molecule, 5-(4-aminophenyl)picolinic acid, possesses multiple sites capable of forming non-covalent interactions, such as hydrogen bonds. The carboxylic acid, the pyridine (B92270) nitrogen, and the newly freed amino group can all act as hydrogen bond donors or acceptors. This allows the molecules to spontaneously organize themselves into larger, well-defined structures. These self-assembling systems can form complex architectures like helical chains or stacked layers, driven by specific molecular recognition patterns between the individual units. nih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs) Precursors

The deprotected form of the compound is also a prime candidate for use as an organic linker in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). rsc.org In this context, the picolinic acid end of the molecule can chelate or "coordinate" to metal ions, while the amino group at the other end can be used to extend the structure or be further functionalized.

MOFs are crystalline materials constructed from metal ions or clusters connected by organic linkers. By using 5-(4-aminophenyl)picolinic acid as the linker, it is possible to create porous, three-dimensional frameworks. rsc.org These materials are of great interest for applications in gas storage, catalysis, and chemical sensing. The specific geometry of the linker and its ability to interact with metal centers dictate the final architecture and properties of the MOF. rsc.org

Application AreaKey Structural Feature UtilizedResulting Structure/System
Peptidomimetics Rigid phenyl-picolinic acid backbone.Conformationally constrained peptides for functional studies.
Self-Assembly Hydrogen bonding sites (COOH, NH2, pyridine N).Ordered supramolecular architectures (e.g., layers, helices).
MOFs Metal-chelating picolinic acid and terminal amine.Porous, crystalline coordination polymers with tailored properties.

Building Block for Advanced Organic Materials

Beyond its use in biomimetic and supramolecular chemistry, this compound is a building block for advanced organic materials. The presence of conjugated aromatic rings (phenyl and pyridine) and reactive functional groups (carboxylic acid and a latent amine) allows for its incorporation into larger polymeric or macromolecular structures. These features are characteristic of organic molecules used in materials science for applications such as functional dyes, organic semiconductors, or specialized polymers. The ability to precisely control the introduction of the amino group via BOC deprotection provides a powerful tool for the stepwise synthesis of complex, functional materials with tailored electronic and physical properties.

Fluorescent and Photoswitchable Molecules

While the core structure of this compound contains aromatic and heterocyclic moieties that are often found in fluorescent and photoswitchable compounds, there is no specific research data available that demonstrates its direct use in these applications. The tert-butoxycarbonyl (BOC) protecting group on the amino functionality allows for controlled, stepwise synthesis, a critical aspect in the construction of tailored photoactive molecules. Deprotection of the amine would provide a reactive site for the introduction of various fluorophores or photoswitchable units. The picolinic acid moiety itself can act as a chelating agent for metal ions, which can influence the photophysical properties of a molecule, potentially leading to the development of fluorescent sensors. However, without concrete research examples, these remain theoretical possibilities.

A study on small fluorogenic amino acids for peptide-guided imaging mentions a "Boc-protected analogue of the amino acid 5" used in synthesizing lipid analogues for fluorescence microscopy. nih.goved.ac.uknih.govresearchgate.netresearchgate.net Unfortunately, the exact structure of "amino acid 5" is not explicitly identified as this compound in the available abstracts. Detailed examination of the full research paper would be necessary to confirm this connection.

Conductive Polymers and Liquid Crystals Precursors

The synthesis of conductive polymers and liquid crystals often relies on the use of monomers with specific structural characteristics that promote π-π stacking and facilitate charge transport or mesophase formation. The aromatic and pyridine rings within this compound could theoretically contribute to the formation of such extended conjugated systems.

For conductive polymers, the deprotected form, 5-(4-aminophenyl)picolinic acid, could potentially be polymerized through oxidative coupling of the aniline (B41778) units or by incorporating the picolinic acid moiety into a polymer backbone. The resulting polymer would possess both electron-rich aniline and electron-deficient pyridine rings, which could lead to interesting electronic properties.

In the context of liquid crystals, the rigid, rod-like structure of the molecule is a key feature. The phenyl and pyridine rings provide the necessary anisotropy for the formation of liquid crystalline phases. The carboxylic acid and amino groups offer sites for further chemical modification to tune the mesomorphic properties, such as the melting point and the type of liquid crystal phase formed.

Despite these structural features that suggest potential, there is a lack of specific published research that utilizes this compound as a direct precursor for either conductive polymers or liquid crystals. General information on conductive polymers and picolinic acid derivatives exists, but a direct link to the subject compound in these specific applications is not established in the current body of scientific literature. drugfuture.commdpi.com

Mechanistic Investigations of Reactions Involving 5 4 Boc Aminophenyl Picolinic Acid

Elucidation of Synthetic Reaction Pathways

The synthesis of 5-(4-BOC-Aminophenyl)picolinic acid and its derivatives often involves complex, multi-step processes. Elucidating the reaction pathways is key to improving yields, minimizing byproducts, and controlling stereochemistry.

Catalytic Cycles in Cross-Coupling Reactions

This compound is frequently synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comlibretexts.org These reactions proceed through a well-established catalytic cycle involving several key steps. While specific studies on this exact molecule are not extensively detailed in the public domain, the general mechanism for Suzuki-Miyaura coupling provides a robust framework.

The catalytic cycle, illustrated for a generic Suzuki-Miyaura coupling, typically involves the following stages:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (or triflate) to form a Pd(II) intermediate. libretexts.org

Transmetalation: The organoboron compound (e.g., a boronic acid or ester) transfers its organic group to the palladium center, a step often facilitated by a base. rsc.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Step Description Key Species
Oxidative AdditionThe Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.Pd(0), Aryl Halide, Pd(II) complex
TransmetalationThe organic group from the boronic acid replaces the halide on the Pd(II) complex.Pd(II) complex, Organoboron, Base
Reductive EliminationThe two organic fragments on the palladium center couple, forming a new C-C bond and regenerating the Pd(0) catalyst.Di-organic Pd(II) complex, Final Product, Pd(0)

Table 1: Key Steps in a General Suzuki-Miyaura Catalytic Cycle

The efficiency of each step can be influenced by various factors, including the choice of palladium precursor, ligands, base, and solvent. For the synthesis of this compound, the electronic and steric properties of the substituents on both coupling partners play a significant role in the kinetics of the reaction.

Role of Intermediates in Multi-step Syntheses

In the multi-step synthesis of complex molecules like this compound, the isolation and characterization of reaction intermediates are often challenging but mechanistically revealing. In palladium-catalyzed cross-coupling reactions, palladium(II) intermediates have been detected and, in some cases, isolated. rsc.org These intermediates provide a snapshot of the catalytic cycle and can help in understanding the rate-determining step of the reaction.

For instance, in related Suzuki-Miyaura reactions, palladium(II) intermediates with a coordinated boron anion have been identified, suggesting a more complex transmetalation step than initially presumed. rsc.org The stability and reactivity of such intermediates are influenced by the steric and electronic nature of the ligands and substrates involved. While specific intermediates for the synthesis of this compound have not been detailed in the literature, the general principles derived from analogous systems are applicable.

Mechanistic Studies in Metal-Mediated Transformations

The picolinic acid moiety in this compound can act as a ligand for various metal centers, influencing the outcome of metal-mediated transformations.

Ligand Exchange Mechanisms

Ligand exchange is a fundamental process in coordination chemistry and is crucial in many catalytic reactions involving metal complexes. The picolinic acid derivative can exchange with other ligands on a metal center, a process that can be either associative, dissociative, or an interchange mechanism. The specific pathway is often dictated by the nature of the metal, its oxidation state, and the steric and electronic properties of the ligands involved. Studies on related picolinic acid derivatives show that they can form stable complexes with various transition metals, and the kinetics of ligand exchange can be investigated using techniques like NMR spectroscopy. escholarship.org

Mechanism Description Key Feature
Associative (A)The incoming ligand binds to the metal center before the departure of the leaving group, forming a higher-coordinate intermediate.Formation of a distinct intermediate with an increased coordination number.
Dissociative (D)The leaving group departs first, generating a lower-coordinate intermediate, which is then captured by the incoming ligand.Formation of a distinct intermediate with a decreased coordination number.
Interchange (I)The incoming ligand enters the coordination sphere as the leaving group departs, in a concerted fashion without a distinct intermediate. This can be associative (Ia) or dissociative (Id) in character.No observable intermediate; the reaction rate is influenced by both the incoming and leaving groups.

Table 2: General Mechanisms of Ligand Exchange

Redox Processes in Catalytic Cycles

Redox processes are at the heart of many palladium-catalyzed reactions. In the context of cross-coupling reactions to synthesize compounds like this compound, the palladium catalyst cycles between different oxidation states, typically Pd(0) and Pd(II). libretexts.org However, the involvement of other redox states, such as Pd(I) and Pd(IV), has also been proposed in certain catalytic systems.

The addition of co-catalysts or additives, such as copper or silver salts, can significantly impact the redox chemistry of the catalytic cycle. For example, it has been shown that Cu and Ag salts can oxidize Pd(0) catalysts to generate dinuclear Pd(I) complexes, which may then participate in alternative catalytic cycles. nih.gov These findings challenge the traditional view of a simple Pd(0)/Pd(II) cycle and highlight the complexity of the redox processes involved.

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step and understanding bond-breaking and bond-forming processes. wikipedia.org By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. A significant KIE is often indicative of the cleavage of the bond to the isotopically labeled atom in the rate-determining step of the reaction.

Understanding Reactivity Through Spectroscopic and Computational Analysis

The reactivity of "this compound" is intrinsically linked to its molecular structure, including the electronic properties of its aromatic systems and the nature of its functional groups. Spectroscopic and computational methods are invaluable tools for elucidating these features, offering insights into the molecule's behavior in chemical reactions.

Spectroscopic techniques provide empirical data on the molecule's structure and bonding. Nuclear Magnetic Resonance (NMR) spectroscopy helps to map the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, while infrared (IR) spectroscopy identifies characteristic vibrational frequencies of functional groups.

Computational chemistry, particularly Density Functional Theory (DFT), complements experimental data by modeling the molecule's electronic structure and predicting its reactivity. researchgate.net DFT calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for understanding the sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Spectroscopic Analysis

While a detailed spectroscopic analysis of "this compound" is not extensively documented in publicly available literature, its expected spectral characteristics can be inferred from the analysis of its constituent parts: the picolinic acid scaffold, the BOC-protected aminophenyl group, and related structures. orientjchem.orgnih.govnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons on the picolinic acid ring and the aminophenyl ring. The chemical shifts of the pyridine (B92270) ring protons are typically found in the aromatic region (7.0-9.0 ppm). The presence of the carboxylic acid and the aminophenyl substituent will influence their precise positions. The protons of the phenyl ring will also appear in the aromatic region, with their coupling pattern revealing their substitution. The tert-butoxycarbonyl (BOC) group will be characterized by a singlet peak in the upfield region, typically around 1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The N-H proton of the carbamate (B1207046) will likely appear as a singlet in the downfield region. nih.gov

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid and the carbamate group are expected to have characteristic chemical shifts in the downfield region (150-180 ppm). The aromatic carbons of the pyridine and phenyl rings will resonate in the 110-160 ppm range. The quaternary carbon of the tert-butyl group and the methyl carbons will appear in the upfield region.

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. A broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching vibration of the carboxylic acid. The C=O stretching vibrations of the carboxylic acid and the BOC-protecting group would be expected to appear in the 1680-1750 cm⁻¹ range. The N-H stretching vibration of the carbamate should be observable around 3300-3500 cm⁻¹, while C-N and C-O stretching vibrations will also be present.

Illustrative Spectroscopic Data:

The following tables present expected or typical spectroscopic data for a molecule with the structural motifs of "this compound," based on known values for similar compounds.

Table 1: Expected ¹H NMR Chemical Shifts

ProtonExpected Chemical Shift (ppm)
Pyridine-H7.5 - 9.0
Phenyl-H7.0 - 8.0
Carboxylic Acid-OH10.0 - 13.0 (broad)
Amine-NH8.0 - 9.5
BOC (t-butyl)~1.5 (s, 9H)

Table 2: Expected ¹³C NMR Chemical Shifts

CarbonExpected Chemical Shift (ppm)
Carboxylic Acid C=O165 - 175
BOC C=O150 - 160
Aromatic C (Pyridine & Phenyl)110 - 150
BOC Quaternary C~80
BOC Methyl C~28

Table 3: Key IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)
O-H (Carboxylic Acid)2500 - 3300 (broad)
N-H (Amide)3200 - 3400
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2850 - 3000
C=O (Carboxylic Acid & BOC)1680 - 1750
C=C & C=N (Aromatic)1450 - 1600

Computational Analysis

Computational studies, particularly using DFT, can offer a deeper understanding of the reactivity of "this compound". sid.ir Such studies on related pyridine dicarboxylic acids have been used to investigate their electronic properties and predict their behavior. researchgate.netelectrochemsci.org For the target molecule, DFT calculations could elucidate several key aspects of its reactivity.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For "this compound," the HOMO is likely to be localized on the electron-rich aminophenyl ring, while the LUMO may be distributed over the electron-deficient picolinic acid ring.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It allows for the identification of electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. In "this compound," the oxygen atoms of the carboxyl and carbonyl groups, as well as the nitrogen of the pyridine ring, are expected to be regions of negative potential. The hydrogen atom of the carboxylic acid and potentially some of the aromatic protons would be areas of positive potential.

Global Reactivity Descriptors: DFT calculations can also provide quantitative measures of reactivity, such as chemical potential, hardness, softness, and the electrophilicity index. rsc.org These descriptors, derived from the HOMO and LUMO energies, can be used to compare the reactivity of different molecules and predict their behavior in various reactions.

Illustrative Computational Data:

The following table outlines the kind of data that would be generated from a DFT study of "this compound" and the insights they would provide.

Table 4: Typical DFT-Calculated Reactivity Parameters

ParameterSignificance
HOMO EnergyIndicates electron-donating ability; higher energy suggests greater nucleophilicity.
LUMO EnergyIndicates electron-accepting ability; lower energy suggests greater electrophilicity.
HOMO-LUMO GapRelates to chemical stability; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)Maps electron density to predict sites for electrophilic and nucleophilic attack.
Global Hardness/SoftnessMeasures resistance to change in electron distribution; related to reactivity.
Electrophilicity IndexA measure of the molecule's overall electrophilic character.

By combining spectroscopic characterization with computational modeling, a comprehensive picture of the reactivity of "this compound" can be developed. This understanding is critical for its application in the synthesis of more complex molecules and for predicting its behavior in different chemical environments.

Advanced Analytical Characterization in Research for 5 4 Boc Aminophenyl Picolinic Acid and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal confirmation of a synthesized compound's elemental composition. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high precision, typically to within a few parts per million (ppm). This accuracy allows for the determination of a unique molecular formula, distinguishing it from other potential structures with the same nominal mass.

For 5-(4-BOC-aminophenyl)picolinic acid, HRMS is used to verify its elemental composition of C₁₇H₁₈N₂O₄. The technique can differentiate between the target compound and other isobaric impurities, which is crucial for ensuring the material's identity before its use in further research or as a building block in complex syntheses. The high resolving power of instruments like time-of-flight (TOF) or Orbitrap mass analyzers is essential for this purpose. nih.gov

Table 1: Theoretical vs. Experimental Mass Data for this compound

ParameterValue
Molecular Formula C₁₇H₁₈N₂O₄
Theoretical Monoisotopic Mass 314.1267 Da
Expected Ion (ESI+) [M+H]⁺
Theoretical Exact Mass of [M+H]⁺ 315.1345 Da
Typical Experimental Mass (ppm error) 315.1340 (within 5 ppm)

This table presents representative data. Actual experimental values may vary slightly based on instrumentation and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. uobasrah.edu.iq By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For this compound, ¹H NMR spectroscopy confirms the presence and arrangement of all hydrogen atoms. The spectrum would typically show characteristic signals for the protons on the picolinic acid ring, the aminophenyl ring, and the tert-butoxycarbonyl (BOC) protecting group. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) reveal neighboring proton-proton couplings.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This is particularly useful for identifying the carbonyl carbons of the carboxylic acid and the BOC group, as well as the quaternary carbons in the aromatic rings, which are not visible in the ¹H spectrum.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom Type Typical Chemical Shift (δ) in ppm Key Features
¹H NMR
Aromatic Protons (Picolinic Acid Ring)7.5 - 8.8Complex splitting patterns due to coupling
Aromatic Protons (Aminophenyl Ring)7.1 - 7.6Two distinct doublets (AA'BB' system)
Amide Proton (NH)~9.5 (broad singlet)Exchangeable with D₂O
Carboxylic Acid Proton (OH)>10.0 (very broad singlet)Exchangeable with D₂O
BOC Group Protons (-C(CH₃)₃)~1.5 (singlet)Characteristic intense signal integrating to 9H
¹³C NMR
Carbonyl Carbon (Carboxylic Acid)165 - 175
Carbonyl Carbon (BOC Group)~153
Aromatic Carbons115 - 150Multiple signals corresponding to each unique carbon
Quaternary Carbon (BOC Group)~80
Methyl Carbons (BOC Group)~28

Note: Chemical shifts are dependent on the solvent used (e.g., DMSO-d₆, CDCl₃) and are presented as typical ranges. Specific assignments require 2D NMR analysis.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. researchgate.net These techniques are based on the absorption or scattering of infrared radiation by molecular vibrations.

Raman spectroscopy provides complementary information and is especially sensitive to non-polar bonds and symmetric vibrations, such as the C-C stretching modes within the aromatic rings. Together, FT-IR and Raman can be used to study intermolecular interactions, such as the hydrogen bonding involving the carboxylic acid and amide groups, which can influence the vibrational frequencies. chemrxiv.org

Table 3: Key FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad
AmideN-H Stretch3200 - 3400Medium
Aromatic C-HC-H Stretch3000 - 3100Weak to Medium
Aliphatic C-H (BOC)C-H Stretch2850 - 3000Medium
Carbonyl (Carboxylic Acid)C=O Stretch1700 - 1730Strong
Carbonyl (BOC Amide)C=O Stretch1680 - 1720Strong
Aromatic RingC=C Stretch1450 - 1600Medium to Strong
Carboxylic AcidO-H Bend900 - 960Broad, Medium

This table provides expected ranges for the solid state (e.g., KBr pellet or ATR). Exact positions can vary based on the physical state and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to study the electronic structure of conjugated systems.

This compound contains multiple chromophores—the picolinic acid ring and the aminophenyl system—which give rise to characteristic UV absorption bands. The spectrum is expected to show π → π* transitions associated with the aromatic rings. The position and intensity of these absorption maxima (λ_max) can be influenced by the solvent polarity and the pH of the solution, as protonation or deprotonation of the carboxylic acid and pyridine (B92270) nitrogen can alter the electronic structure of the molecule. researchgate.net

Table 4: Expected UV-Vis Absorption Data for this compound

Transition Type Expected λ_max (nm) Solvent/pH Dependence
π → π* (Picolinic Acid)~260 - 280Sensitive to pH due to protonation of the pyridine nitrogen and carboxylate formation.
π → π* (Aminophenyl)~240 - 260May show shifts with solvent polarity.

Representative data based on similar structures. Actual λ_max values and molar absorptivities (ε) would need to be determined experimentally.

X-ray Diffraction Studies for Solid-State Structure Determination (Single Crystal and Powder)

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, both single-crystal and powder X-ray diffraction can provide valuable insights.

Single-crystal X-ray diffraction, when a suitable crystal can be grown, provides the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule. This technique would unambiguously confirm the connectivity and conformation of the molecule in the solid state. It would also reveal the details of the intermolecular interactions, such as hydrogen-bonding networks, which dictate the crystal packing. For example, studies on related picolinic acid derivatives have shown the formation of water-bridged hydrogen-bonding networks. nih.gov

Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline material. It generates a characteristic diffraction pattern that can be used to identify the crystalline phase, assess its purity, and monitor for polymorphism (the existence of different crystal structures of the same compound). Each crystalline form will have a unique PXRD pattern.

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of pharmaceutical intermediates and active compounds. jsac.or.jp For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. In this method, the compound is separated from impurities on a non-polar stationary phase (like C18) using a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an acid modifier such as formic acid or trifluoroacetic acid.

The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Advanced detectors, such as a photodiode array (PDA) or a mass spectrometer (MS), are coupled with the HPLC system. A PDA detector provides UV spectra for each peak, which can help in peak identification and assessing peak purity. Coupling HPLC with mass spectrometry (LC-MS) provides the molecular weight of the eluting compounds, enabling the identification of impurities and degradation products with high confidence. researchgate.net

Table 5: Representative HPLC Method for Purity Analysis of this compound

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Linear gradient from low to high %B over 15-20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or PDA (200-400 nm)
Column Temperature 25 - 40 °C

This is a generic method outline. The specific gradient, flow rate, and detection wavelength must be optimized for the specific compound and its potential impurities.

Supercritical Fluid Chromatography (SFC) for Polar Compounds

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the analysis and purification of compounds that are challenging for traditional methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). chromatographytoday.com It is particularly well-suited for polar molecules that may have poor retention in reversed-phase LC or are non-volatile for GC. researchgate.netchromatographyonline.com Given the polar nature of the carboxylic acid and the BOC-protected amine in this compound, SFC presents a viable and efficient analytical option.

The most common mobile phase in SFC is supercritical carbon dioxide (scCO₂), which is non-polar. mdpi.com To analyze polar compounds like this compound, the polarity of the mobile phase must be increased by adding a polar organic solvent, known as a modifier. researchgate.net Short-chain alcohols such as methanol are frequently used for this purpose. mdpi.com For acidic compounds, additives like formic acid or phosphoric acid can be introduced to the modifier to improve peak shape and prevent strong interactions with the stationary phase. mdpi.com

The choice of stationary phase is also critical. Polar stationary phases, including bare silica (B1680970), or silica bonded with aminopropyl (NH2), cyanopropyl (CN), or 2-ethylpyridine (B127773) (2-EP) groups, are often employed for separating polar analytes. chromatographytoday.comresearchgate.net These phases offer different selectivities and retention mechanisms, allowing for method optimization.

Research Findings: In a hypothetical analysis of this compound using SFC, a polar stationary phase like one with a 2-ethylpyridine (2-EP) ligand would be a logical starting point due to its proven utility in separating polar compounds. researchgate.net The mobile phase would consist of scCO₂ and a methanol modifier. The percentage of methanol would be optimized in a gradient elution to achieve adequate retention and a sharp peak shape. An acidic additive would likely be necessary to suppress the ionization of the picolinic acid's carboxyl group, thereby reducing peak tailing. The versatility of SFC allows for rapid method development, offering faster separations compared to traditional LC methods. chromatographyonline.com

Table 1: Representative SFC Method Parameters for this compound Analysis

ParameterValue
Column Polar Stationary Phase (e.g., BEH 2-EP, 150 x 3.0 mm, 1.7 µm)
Mobile Phase A Supercritical CO₂
Mobile Phase B Methanol with 0.2% Formic Acid
Gradient 5% to 40% B over 5 minutes
Flow Rate 1.5 mL/min
Back Pressure 150 bar
Column Temperature 40°C
Detection UV at 254 nm / Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and thermally stable compounds. mdpi.com However, this compound is a polar, non-volatile molecule due to its carboxylic acid and amine functionalities, and it is thermally labile because of the BOC protecting group. Therefore, direct analysis by GC-MS is not feasible. To make it amenable to GC analysis, a chemical derivatization step is essential. mdpi.comutsa.edu

Derivatization chemically modifies the functional groups to increase volatility and thermal stability. mdpi.com For a molecule like this compound, this would typically involve a two-step process:

Esterification: The carboxylic acid group is converted into a more volatile ester, for example, a methyl or ethyl ester.

Silylation: The N-H proton of the BOC-protected amine can be replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, to further increase volatility and stability. sigmaaldrich.com

Alternatively, if the BOC group is first removed, the resulting primary amine and the carboxylic acid can both be derivatized. For instance, alkyl chloroformate reagents can react with both the amino and carboxylic acid groups. nih.gov

Research Findings: Following derivatization, the resulting volatile analog of this compound can be analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample mixture. The mass spectrometer then fragments the eluted derivative, producing a characteristic mass spectrum that serves as a chemical fingerprint. The fragmentation pattern can be used to confirm the structure of the original molecule. For instance, the mass spectrum of a TBDMS derivative often shows characteristic neutral losses of methyl (M-15) and tert-butyl (M-57) groups, which aids in structural elucidation. sigmaaldrich.com This approach is highly sensitive and provides excellent selectivity, making it a powerful tool for identification and quantification. researchgate.net

Table 2: Predicted GC-MS Parameters and Expected Mass Fragments for a Derivatized Analyte

ParameterValue
Derivatization Reagent N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
GC Column SLB-5ms (30 m x 0.25 mm, 0.25 µm film)
Inlet Temperature 280°C
Oven Program 100°C (1 min), ramp to 300°C at 15°C/min, hold for 5 min
Carrier Gas Helium, 1.2 mL/min
MS Ionization Mode Electron Impact (EI), 70 eV
Expected Key Fragments M-57 (loss of tert-butyl from TBDMS), M-159 (loss of COOTBDMS)

Electrochemical Studies (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical methods like cyclic voltammetry (CV) are invaluable for probing the redox properties of a molecule, providing insights into its potential for oxidation and reduction. nih.gov These properties are crucial for understanding potential metabolic pathways, degradation mechanisms, and interactions with biological systems. For this compound, the electroactive moieties are the aminophenyl group and potentially the pyridine ring of the picolinic acid.

In a CV experiment, the potential applied to an electrode is scanned linearly versus time, and the resulting current is measured. The voltammogram provides information about the oxidation and reduction potentials of the analyte and the reversibility of the electrochemical processes. The 4-aminophenol (B1666318) structure, which is related to the aminophenyl portion of the target molecule, is known to undergo oxidation. researchgate.net

Research Findings: A cyclic voltammetry study of this compound would likely reveal an irreversible oxidation process associated with the BOC-aminophenyl group. The electron-donating nature of the BOC-amino group facilitates the oxidation of the aromatic ring. The scan rate dependence of the peak currents can be used to determine whether the process is diffusion-controlled or adsorption-controlled. researchgate.net The pH of the supporting electrolyte would also significantly influence the oxidation potential, as proton transfer often accompanies electron transfer in such systems. By analyzing the voltammograms, key thermodynamic and kinetic parameters of the redox reactions can be determined, offering a deeper understanding of the molecule's electronic characteristics. nih.gov

Table 3: Hypothetical Cyclic Voltammetry Data for this compound

ParameterObservationInterpretation
Working Electrode Glassy Carbon ElectrodeStandard for organic electrochemistry
Supporting Electrolyte 0.1 M Phosphate (B84403) Buffer (pH 7.4)Simulates physiological pH
Anodic Peak Potential (Epa) ~ +0.85 V vs. Ag/AgClPotential for oxidation of the aminophenyl moiety
Cathodic Peak Absent on reverse scanIndicates an irreversible oxidation process
Peak Current vs. (Scan Rate)¹/² Linear RelationshipSuggests a diffusion-controlled process

Thermal Analysis Techniques (e.g., TGA/DTA) for Stability and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical changes that occur in a substance as a function of temperature. nih.gov TGA measures the change in mass of a sample as it is heated, while DTA measures the temperature difference between a sample and an inert reference. These techniques are critical for determining the thermal stability, decomposition profile, and purity of a compound.

For this compound, thermal analysis is particularly important due to the presence of the BOC protecting group, which is known to be thermally labile. wikipedia.org Heating a BOC-protected amine typically leads to its decomposition, releasing isobutene and carbon dioxide. acs.org

Research Findings: A TGA analysis of this compound would be expected to show a distinct multi-stage decomposition pattern. The first significant mass loss would likely correspond to the cleavage of the BOC group. nih.gov Subsequent mass losses at higher temperatures would be associated with the decomposition of the remaining molecular backbone, involving the decarboxylation of the picolinic acid and the breakdown of the aromatic rings. unesp.brresearchgate.net

The DTA curve would show endothermic or exothermic peaks corresponding to these decomposition events. An endotherm would likely be observed for the melting of the compound, followed by exothermic peaks for the decomposition stages. nih.gov By analyzing the temperatures at which these events occur and the corresponding mass losses, a detailed picture of the compound's thermal stability and decomposition pathway can be constructed.

Table 4: Predicted Thermal Analysis Data for this compound

Temperature Range (°C)TGA Mass Loss (%)DTA PeakAssociated Event
180 - 250~31%Endotherm/ExothermLoss of BOC group (as isobutene and CO₂)
250 - 400~14%ExothermDecarboxylation of picolinic acid moiety
> 400Remaining MassBroad ExothermFragmentation of aromatic rings

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.